molecular formula C9H10FNO2 B1353457 Ethyl 4-Amino-2-fluorobenzoate CAS No. 73792-06-0

Ethyl 4-Amino-2-fluorobenzoate

Cat. No.: B1353457
CAS No.: 73792-06-0
M. Wt: 183.18 g/mol
InChI Key: NNMJPCUZFNRTEG-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-2-fluorobenzoate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJPCUZFNRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444982
Record name Ethyl 4-Amino-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73792-06-0
Record name Ethyl 4-Amino-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73792-06-0
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Foundational & Exploratory

Ethyl 4-Amino-2-fluorobenzoate CAS 73792-06-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate (CAS 73792-06-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis protocols, applications, and safety information, presented in a format tailored for scientific and research professionals.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 73792-06-0, is an aromatic ester.[1] The presence of an amino group, a fluorine atom, and an ethyl ester functional group on the benzene ring makes it a versatile building block in organic synthesis.[1][2] The fluorine atom, in particular, can significantly influence the pharmacokinetic properties of derivative compounds, a feature highly valued in drug design.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 73792-06-0[3][4][5]
Molecular Formula C₉H₁₀FNO₂[3][5][6]
Molecular Weight 183.18 g/mol [3][5]
Melting Point 106-110 °C[4]
Boiling Point 313.9±27.0 °C (Predicted)
Density 1.218±0.06 g/cm³ (Predicted)
Appearance Light Beige Solid
Solubility DMSO (Slightly), Methanol (Slightly)
Storage 2-8°C, protect from light[4][5]
InChI Key NNMJPCUZFNRTEG-UHFFFAOYSA-N[3][4]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)F[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While experimental spectra are typically provided by suppliers upon request, predicted mass spectrometry data is available.

Spectroscopic Data TypeDetails
Mass Spectrometry Predicted Collision Cross Section (CCS) values (Ų) per adduct: [M+H]⁺: 136.1, [M+Na]⁺: 144.6, [M-H]⁻: 138.5.[6]
NMR, IR, HPLC Experimental data available from various commercial suppliers.[5]

Synthesis and Experimental Protocols

This compound can be synthesized through the esterification and subsequent deprotection of 4-acetamido-2-fluorobenzoic acid.

Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:[7]

  • Reaction Setup: A solution is prepared with 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate in a suitable reaction flask.

  • Reflux: The mixture is heated under reflux for 22 hours.

  • Solvent Exchange: The solvent is gradually removed by distillation while an equivalent amount of fresh ethyl alcohol is added. This process is continued until approximately 200 ml of solvent has been exchanged.

  • Solvent Evaporation: The remaining solvent is evaporated under reduced pressure to yield the crude product residue.

  • Work-up: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Final Evaporation: The organic layer is dried, and the solvent is evaporated to yield a solid.

  • Recrystallization: The final product, this compound, is obtained by recrystallizing the solid from an ethanol-hexane mixture.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Combine Reactants (4-acetamido-2-fluorobenzoic acid, Ethanol, BF3·OEt2) B 2. Heat under Reflux (22 hours) A->B C 3. Solvent Exchange (Distillation with fresh Ethanol) B->C D 4. Evaporation (Reduced Pressure) C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO3 (aq) E->F G 7. Dry and Evaporate F->G H 8. Recrystallize (Ethanol/Hexane) G->H I Final Product: This compound H->I

Synthesis of this compound.

Applications in Research and Development

This compound is not typically used for its direct biological effects but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

The compound is a valuable building block in drug discovery.[1] Its structural precursor, 4-Amino-2-fluorobenzoic acid, is utilized in the development of a wide range of therapeutics, including anti-inflammatory drugs and analgesics.[2] The presence of the fluorine atom can enhance key drug properties such as:

  • Metabolic stability

  • Lipophilicity

  • Binding affinity

These modifications can lead to improved efficacy and a better safety profile in the final drug product. Derivatives have been explored for potential use in oncology, cardiovascular, and neurological disorder treatments.[2]

Logical Workflow in Drug Discovery

The diagram below outlines the role of this intermediate in a typical drug discovery and development pipeline.

Drug_Discovery_Role cluster_0 Synthesis & Modification cluster_1 Screening & Development A This compound (Intermediate) B Chemical Modification (e.g., Amide Coupling, etc.) A->B Starting Material C Novel Bioactive Compound (Drug Candidate) B->C Yields D Biological Screening (In-vitro / In-vivo) C->D E Lead Optimization D->E F Preclinical & Clinical Trials E->F G New Therapeutic Agent F->G

Role as an Intermediate in Drug Development.

Biological Activity

Currently, there is limited publicly available information detailing the direct biological activity or specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences is as a precursor for the synthesis of pharmacologically active agents.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following hazards:[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The corresponding signal word is Warning .[6]

Precautionary Measures

Recommended precautionary statements for handling include:[6]

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[6]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.

References

Physical and chemical properties of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a solid organic compound.[1][2] It is recognized as an important intermediate in the synthesis of various compounds, particularly in the development of drugs and agrochemicals.[3]

Identifiers and Molecular Structure
IdentifierValue
CAS Number 73792-06-0[2][3]
Molecular Formula C₉H₁₀FNO₂[1][2][3]
Molecular Weight 183.18 g/mol [4]
IUPAC Name This compound[2]
Synonyms Benzoic acid, 4-amino-2-fluoro-, ethyl ester; ethyl 2-fluoro-4-aminobenzoate; 2-Fluoro-4-aminobenzoic acid ethyl ester[1]
InChI InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3[1][2]
InChIKey NNMJPCUZFNRTEG-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)F[5]
Physical Properties

The physical characteristics of this compound are summarized below.

PropertyValue
Physical Form Solid[1][2]
Color White solid[3]
Melting Point 106-110 °C[2], 115.5 - 117.5 °C[6]
Boiling Point 313.865 °C at 760 mmHg[3]
Density 1.219 g/cm³[3]
Flash Point 143.621 °C[3]
Refractive Index 1.536[3]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[6]
Chemical and Safety Properties

This section details the compound's chemical stability and associated safety information.

PropertyValue
Purity Typically ≥98%[1][2]
Storage Store at 2-8°C, protected from light[2][6]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]
GHS Pictograms GHS07 (Harmful)[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification and subsequent deacetylation of 4-acetamido-2-fluorobenzoic acid.[7]

Materials:

  • 4-acetamido-2-fluorobenzoic acid (10.0 g)

  • Ethyl alcohol (absolute)

  • Boron trifluoride etherate (2.0 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Hexane

Procedure: [7]

  • A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 mL of ethyl alcohol, and 2.0 mL of boron trifluoride etherate is heated under reflux for 22 hours.

  • The solvent is slowly removed by distillation while an equal volume of fresh ethyl alcohol is added.

  • After approximately 200 mL of solvent has been exchanged, the remaining solvent is evaporated under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate.

  • The ethyl acetate solution is washed with saturated aqueous sodium bicarbonate.

  • The organic layer is dried, and the solvent is evaporated to yield a solid crude product.

  • The solid is recrystallized from an ethanol-hexane mixture to yield pure this compound.

Synthesis_Workflow Reactant 4-acetamido-2-fluorobenzoic Acid Reaction Reflux @ 22 hours Reactant->Reaction Add Reagents Ethyl Alcohol Boron Trifluoride Etherate Reagents->Reaction Workup Solvent Exchange Evaporation Dissolve in Ethyl Acetate Reaction->Workup Process Wash Wash with aq. NaHCO3 Dry & Evaporate Workup->Wash Crude Crude Solid Wash->Crude Purification Recrystallization (Ethanol/Hexane) Crude->Purification Product This compound Purification->Product Yields

Synthesis workflow for this compound.
Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.

1. Thin-Layer Chromatography (TLC):

  • Principle: To monitor the reaction progress and assess the purity of the final product.

  • Methodology: A suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) is used to develop the TLC plate. The spots corresponding to the starting material and the product are visualized under UV light. The disappearance of the starting material spot and the appearance of a single product spot indicate reaction completion and purity.

2. Infrared (IR) Spectroscopy:

  • Principle: To identify the functional groups present in the molecule. The conversion of the carboxylic acid to an ester and the presence of the amine and fluoride groups can be confirmed.

  • Methodology: A small sample of the purified product is mixed with dry potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded. Key absorptions for the amino group (N-H stretching) and the ester carbonyl group (C=O stretching) should be present.[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: To elucidate the detailed molecular structure by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.[8]

4. Mass Spectrometry (MS):

  • Principle: To determine the molecular weight of the compound.

  • Methodology: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak should correspond to the molecular weight of this compound (183.18 g/mol ).

Analytical_Workflow Start Synthesized Product (Post-Recrystallization) Purity_Check Purity Assessment Start->Purity_Check TLC Thin-Layer Chromatography (TLC) Purity_Check->TLC Method Structure_ID Structural Identification TLC->Structure_ID If Pure IR Infrared (IR) Spectroscopy (Functional Groups) Structure_ID->IR Technique NMR NMR Spectroscopy (¹H & ¹³C) (Molecular Structure) Structure_ID->NMR Technique MS Mass Spectrometry (MS) (Molecular Weight) Structure_ID->MS Technique Final Verified Structure & Purity Confirmed IR->Final NMR->Final MS->Final

Workflow for the analytical characterization of the final product.

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively detailed in the provided search results, its analogues, such as Ethyl 4-aminobenzoate (Benzocaine), are well-known for their biological activity. Ethyl 4-aminobenzoate is used as a topical anesthetic to relieve pain.[9] The structural similarity suggests that this compound is a valuable precursor and intermediate in the synthesis of more complex, biologically active molecules in the pharmaceutical sector.[3][10] For instance, Schiff bases synthesized from aminobenzoate derivatives have been investigated for antimicrobial activity.[11]

Logical_Relationship Core This compound (C₉H₁₀FNO₂) Structure Key Structural Features Core->Structure Possesses Amine Amino Group (-NH₂) Structure->Amine Ester Ethyl Ester (-COOEt) Structure->Ester Fluorine Fluorine (-F) Structure->Fluorine Aromatic Aromatic Ring Structure->Aromatic Properties Resulting Properties & Applications Amine->Properties Contribute to Ester->Properties Contribute to Fluorine->Properties Contribute to Aromatic->Properties Contribute to Reactivity Chemical Reactivity (e.g., for Schiff Base Synthesis) Properties->Reactivity Intermediate Pharmaceutical Intermediate Properties->Intermediate Precursor Agrochemical Precursor Properties->Precursor Biological Potential Biological Activity (Antimicrobial, etc.) Properties->Biological

Relationship between structure and potential applications.

References

An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, Ethyl 4-Amino-2-fluorobenzoate is a significant chemical intermediate. Its unique structure, featuring an amino group, a fluorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block in the synthesis of various pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₉H₁₀FNO₂.[1][2][3] The presence of a fluorine atom can influence the pharmacokinetic properties of resulting drug candidates, such as absorption, metabolism, and excretion, often leading to improved efficacy.[4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₀FNO₂[1][2][3]
Molecular Weight 183.18 g/mol [3][5][6]
CAS Number 73792-06-0[2][3][7]
Melting Point 106-110 °C[7]
Physical Form Solid[2][7]
Purity 98%[2][7]
InChI InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3[2][7]
InChI Key NNMJPCUZFNRTEG-UHFFFAOYSA-N[2][7]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)F[8][9]

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. Below is a detailed experimental protocol for its synthesis.

Synthesis of this compound [10]

This protocol details the synthesis of this compound from 4-acetamido-2-fluorobenzoic acid.

Materials:

  • 4-acetamido-2-fluorobenzoic acid

  • Ethyl alcohol

  • Boron trifluoride etherate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Ethanol-hexane mixture for recrystallization

Procedure:

  • A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate is heated under reflux for 22 hours.

  • The solvent is slowly removed by distillation while an equal amount of fresh ethyl alcohol is added.

  • After 200 ml of solvent has been removed, the remaining solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate.

  • The organic layer is dried, and the solvent is evaporated to yield a solid.

  • The solid product is recrystallized from an ethanol-hexane mixture to yield pure this compound.

Characterization:

The synthesized compound can be characterized using various spectroscopic methods to confirm its structure and purity. While specific spectra for this compound are not provided in the search results, a general protocol for similar compounds involves:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To identify the functional groups present in the molecule, such as the amino group (N-H stretching), the ester group (C=O stretching), and the C-F bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Applications

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound A Reactants (4-acetamido-2-fluorobenzoic acid, Ethanol, BF3·OEt2) B Reflux (22 hours) A->B C Solvent Exchange & Evaporation B->C D Workup (Ethyl Acetate, NaHCO3 wash) C->D E Recrystallization (Ethanol-Hexane) D->E F Final Product (this compound) E->F

Caption: A flowchart of the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals.[4][8] Its structural features are leveraged by medicinal chemists to design novel molecules with specific biological activities.

G Application in Pharmaceutical Synthesis cluster_0 Core Synthesis cluster_1 Drug Discovery & Development cluster_2 Therapeutic Areas A This compound (Intermediate) B Chemical Modification (Functionalization of amino and ester groups) A->B C Synthesis of Biologically Active Compounds B->C D Oncology C->D E Anti-inflammatory Drugs C->E F Cardiovascular & Neurological Disorder Treatments C->F

Caption: The role of this compound in drug development.

Conclusion

This compound is a valuable compound for the pharmaceutical and chemical industries. Its well-defined structure and properties, along with established synthesis protocols, make it a reliable starting material for the creation of novel and effective therapeutic agents. The strategic incorporation of fluorine in this intermediate highlights a key trend in modern drug design, aiming to enhance the properties of new drug candidates.[11][12]

References

In-Depth Technical Guide to the Safety and Hazards of 4-Amino-2-fluorobenzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 4-Amino-2-fluorobenzoic acid ethyl ester (CAS No. 73792-06-0). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar compounds, such as substituted anilines and aminobenzoic acid esters, to provide a thorough risk assessment. All quantitative data is summarized for clarity, and relevant experimental protocols are detailed.

Chemical and Physical Properties

4-Amino-2-fluorobenzoic acid ethyl ester is a solid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 73792-06-0[2][3]
Molecular Formula C₉H₁₀FNO₂[1][4]
Molecular Weight 183.18 g/mol [1][4]
Melting Point 115.5 - 117.5 °C[1]
Appearance Solid[1]
Synonyms Ethyl 4-amino-2-fluorobenzoate, 2-Fluoro-4-aminobenzoic acid ethyl ester[1][4]

GHS Hazard Classification and Labeling

4-Amino-2-fluorobenzoic acid ethyl ester is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Summary

Direct toxicological data for 4-Amino-2-fluorobenzoic acid ethyl ester is scarce. Therefore, this section includes data from structurally related compounds to infer potential hazards.

Acute Toxicity
CompoundRouteSpeciesLD50Reference(s)
Ethyl 4-aminobenzoateOralRat3042 mg/kg[5]

Based on the GHS classification, 4-Amino-2-fluorobenzoic acid ethyl ester is expected to cause skin, eye, and respiratory irritation upon acute exposure.

Substituted Anilines: A Read-Across Approach

Aniline and its derivatives are known to exhibit a range of toxicities.[2] A common toxic effect of anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[6][7] This can lead to cyanosis (bluish discoloration of the skin), shortness of breath, and in severe cases, can be fatal.[8][9]

Genotoxicity and Carcinogenicity

Aromatic amines are a class of compounds that can be metabolically activated to genotoxic intermediates.[1][10] The primary mechanism involves the N-hydroxylation of the amino group by cytochrome P450 enzymes, leading to the formation of reactive nitrenium ions that can form DNA adducts.[1][10] While no specific carcinogenicity data is available for 4-Amino-2-fluorobenzoic acid ethyl ester, its aromatic amine structure warrants caution.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the key hazards associated with this chemical.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.

OECD_423 A Start with a dose of 2000 mg/kg in 3 animals B Observe for mortality and clinical signs for up to 14 days A->B C If 2-3 animals die, repeat at a lower dose (300 mg/kg) B->C 2-3 deaths D If 0-1 animals die, the LD50 is considered > 2000 mg/kg B->D 0-1 deaths E If 2-3 animals die at 300 mg/kg, repeat at a lower dose (50 mg/kg) C->E 2-3 deaths F If 0-1 animals die at 300 mg/kg, the LD50 is in the range of 300-2000 mg/kg C->F 0-1 deaths

OECD 423 Experimental Workflow.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test

This in vitro method assesses the potential of a chemical to cause skin irritation.

OECD_439 A Apply test chemical to Reconstructed Human Epidermis (RhE) tissue B Incubate for a defined period A->B C Assess cell viability (e.g., MTT assay) B->C D Viability <= 50% -> Irritant (Category 2) C->D Result E Viability > 50% -> Non-irritant C->E Result

OECD 439 Experimental Workflow.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

OECD_405 A Instill test substance into the conjunctival sac of one eye of a single animal B Observe for ocular lesions at 1, 24, 48, and 72 hours A->B C Score lesions (cornea, iris, conjunctiva) B->C D If severe irritation or corrosion, terminate study C->D Observation E If mild/moderate irritation, may use additional animals for confirmation C->E Observation

OECD 405 Experimental Workflow.

Potential Signaling Pathways of Toxicity

While specific pathways for 4-Amino-2-fluorobenzoic acid ethyl ester have not been elucidated, the following diagram illustrates a plausible mechanism for the genotoxicity of aromatic amines, which is a key concern for this class of compounds.

Aromatic_Amine_Genotoxicity cluster_0 Metabolic Activation cluster_1 Reactive Intermediate Formation cluster_2 Cellular Damage A Aromatic Amine B N-hydroxylation (Cytochrome P450) A->B Metabolism C N-hydroxy-aromatic amine B->C D Further metabolism or spontaneous breakdown C->D E Reactive Nitrenium Ion D->E F DNA Adduct Formation E->F G Mutations F->G H Cancer Initiation G->H

Inferred Genotoxicity Pathway for Aromatic Amines.

Conclusion

4-Amino-2-fluorobenzoic acid ethyl ester should be handled with care due to its classification as a skin, eye, and respiratory irritant. While specific toxicological data is limited, its structural similarity to other aromatic amines suggests a potential for more severe systemic effects, such as methemoglobinemia and genotoxicity. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound. Further toxicological studies are warranted to fully characterize its safety profile.

References

In-Depth Technical Guide on the Spectral Data of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-fluorobenzoate (CAS No: 73792-06-0) is a fluorinated aromatic compound with applications in pharmaceutical and chemical synthesis.[1] Its structural integrity and purity are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of this molecule.

This technical guide provides a summary of available spectral data for this compound and its analogs, detailed experimental protocols for acquiring such data, and a visual workflow for spectral analysis.

Data Presentation

Table 1: Predicted Mass Spectrometry (MS) Data for this compound
Adduct IonPredicted m/z
[M+H]⁺184.07683
[M+Na]⁺206.05877
[M-H]⁻182.06227
[M]⁺183.06900

Data sourced from predicted values.[2]

Table 2: Illustrative ¹H NMR Spectral Data for Ethyl 4-aminobenzoate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.35Triplet3H-CH₃
4.25Quartet2H-O-CH₂-
4.80 (broad)Singlet2H-NH₂
6.65Doublet2HAromatic CH
7.85Doublet2HAromatic CH

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Table 3: Illustrative ¹³C NMR Spectral Data for Ethyl 4-aminobenzoate
Chemical Shift (δ) ppmAssignment
14.7-CH₃
60.1-O-CH₂-
113.8Aromatic CH
120.0Aromatic C (quaternary)
131.6Aromatic CH
151.1Aromatic C-NH₂
166.8C=O (Ester)

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Table 4: Illustrative Infrared (IR) Spectroscopy Data for Ethyl 4-aminobenzoate
Wavenumber (cm⁻¹)IntensityAssignment
3424StrongN-H stretch (asymmetric)
3345StrongN-H stretch (symmetric)
3225MediumN-H bend
1682Very StrongC=O stretch (ester)
1605, 1515StrongC=C stretch (aromatic)
1275StrongC-O stretch (ester)
1175StrongC-N stretch

Note: This data is for Ethyl 4-aminobenzoate and serves as an illustrative example.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.

    • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

    • The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically produces protonated molecules [M+H]⁺.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of Ethyl 4-Amino-2-fluorobenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4-Amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and chemical industries. Its unique structure, featuring a fluorine atom positioned ortho to the amino group, offers distinct advantages in the synthesis of novel compounds with tailored properties. This document details its chemical identity, physical and chemical properties, a comprehensive synthesis protocol with purification methods, and its significant applications in drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is This compound .[1] It is a solid at room temperature and should be stored at 4°C, protected from light.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 73792-06-0[1]
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2][3]
Melting Point 106-110 °C[1]
Boiling Point 313.865 °C at 760 mmHg (Predicted)[2]
Density 1.219 g/cm³ (Predicted)[2]
Appearance Solid[1]
InChI Key NNMJPCUZFNRTEG-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)F[4]
Purity Typically ≥98%[1]

Synthesis and Purification

A common and effective method for the synthesis of this compound proceeds from 4-acetamido-2-fluorobenzoic acid.

Experimental Protocol: Synthesis

Reaction: Esterification of 4-acetamido-2-fluorobenzoic acid followed by deprotection.

Materials:

  • 4-acetamido-2-fluorobenzoic acid (10.0 g)

  • Ethyl alcohol (absolute)

  • Boron trifluoride etherate (2.0 ml)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

Procedure:

  • A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid in 100 ml of ethyl alcohol is prepared in a round-bottom flask.[5]

  • To this solution, 2.0 ml of boron trifluoride etherate is added.[5]

  • The reaction mixture is heated under reflux for 22 hours.[5]

  • The solvent is gradually removed by distillation while an equal volume of fresh ethyl alcohol is added. This process is continued until approximately 200 ml of solvent has been exchanged.[5]

  • The remaining solvent is evaporated under reduced pressure to yield a residue.[5]

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[5]

  • The organic layer is dried, and the solvent is evaporated to yield the crude solid product.[5]

Experimental Protocol: Purification

Method: Recrystallization

Solvent System: Ethanol-Hexane[5]

Procedure:

  • The crude solid obtained from the synthesis is dissolved in a minimum amount of hot ethanol.

  • Hexane is slowly added to the hot solution until turbidity is observed.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting crystals of pure this compound are collected by filtration, washed with a small amount of cold ethanol-hexane mixture, and dried under vacuum.[5]

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-acetamido-2-fluorobenzoic acid + Ethyl Alcohol + Boron trifluoride etherate B Reflux for 22 hours A->B C Solvent Exchange with fresh Ethyl Alcohol B->C D Evaporation under reduced pressure C->D E Dissolve residue in Ethyl Acetate D->E Yields Residue F Wash with saturated aq. Sodium Bicarbonate E->F G Dry organic layer and evaporate solvent F->G H Crude Solid G->H Yields Crude Product I Recrystallization from Ethanol-Hexane H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Analytical Data

Table 2: Expected Spectral Characteristics

TechniqueExpected Key Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (with splitting patterns influenced by the amino and fluoro substituents), and a broad singlet for the amino protons.
¹³C NMR Resonances for the ethyl group carbons, the ester carbonyl carbon, and distinct signals for the aromatic carbons, with the fluorine substitution influencing their chemical shifts.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.
Mass Spec. A molecular ion peak corresponding to its molecular weight (183.18), along with characteristic fragmentation patterns for an ethyl ester and a substituted benzene ring.[4]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the fluorine atom. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[6]

Key Advantages of Fluorine Incorporation:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[7]

The precursor, 4-Amino-2-fluorobenzoic acid, and by extension its ethyl ester, are utilized in the synthesis of a wide range of biologically active compounds. Derivatives have been explored for their potential in therapeutic areas such as oncology, and for the treatment of cardiovascular and neurological disorders.[6] This intermediate provides a scaffold for creating complex molecules with targeted pharmacological activities, including anti-inflammatory drugs and analgesics.[6]

G Role of this compound in Drug Discovery cluster_properties Enhanced Pharmacokinetic Properties cluster_applications Therapeutic Areas of Interest A This compound (Building Block) B Increased Metabolic Stability A->B Incorporation into drug candidates leads to C Modulated Lipophilicity A->C Incorporation into drug candidates leads to D Improved Binding Affinity A->D Incorporation into drug candidates leads to E Oncology B->E Facilitates development in F Cardiovascular Disorders B->F Facilitates development in G Neurological Disorders B->G Facilitates development in H Anti-inflammatory Agents B->H Facilitates development in C->E Facilitates development in C->F Facilitates development in C->G Facilitates development in C->H Facilitates development in D->E Facilitates development in D->F Facilitates development in D->G Facilitates development in D->H Facilitates development in

Caption: The strategic role of this compound in enhancing drug properties.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is harmful.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Solubility Landscape of Ethyl 4-Amino-2-fluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-amino-2-fluorobenzoate, a fluorinated aromatic ester, holds potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is critical for designing and optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines standard experimental protocols for its determination, and presents a clear workflow for solubility studies.

Solubility Profile of this compound

Given the lack of specific data, this guide provides a standardized template for recording experimentally determined solubility values. Researchers are encouraged to utilize this table to systematically document their findings, contributing to a more comprehensive understanding of this compound's behavior.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the intrinsic dissolution properties of a compound. The shake-flask method is widely regarded as the "gold standard" for its reliability and is recommended for generating the data for Table 1.[1]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until a saturated solution is formed.[1] The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Thermostatic water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it becomes constant.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To obtain a clear supernatant free of undissolved particles, either centrifuge the vials or filter the solution using a syringe filter chemically compatible with the solvent.[3]

  • Sample Dilution: Accurately dilute the clear supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.[4][5]

  • Calculation: Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor.

Analytical Methods for Concentration Determination
  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for determining the concentration of the analyte. A calibration curve should be prepared using standard solutions of this compound of known concentrations.[3] The concentration in the test sample is then determined by comparing its peak area to the calibration curve.

  • UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific. It relies on the absorbance of UV or visible light by the analyte at a specific wavelength. A calibration curve based on Beer-Lambert law is constructed from standard solutions to determine the concentration of the unknown sample.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_hplc HPLC Analysis start Start: Prepare Materials add_solid Add Excess Solid Solute to Vials start->add_solid add_solvent Add Known Volume of Organic Solvent add_solid->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) add_solvent->equilibrate phase_separation Phase Separation: Centrifuge or Filter equilibrate->phase_separation supernatant Collect Clear Saturated Supernatant phase_separation->supernatant dilution Accurately Dilute Supernatant supernatant->dilution hplc_analysis Inject Sample into HPLC dilution->hplc_analysis quantify Quantify Concentration hplc_analysis->quantify calibration Prepare Standard Solutions & Generate Calibration Curve calibration->quantify calculation Calculate Solubility (mg/mL, mol/L, etc.) quantify->calculation end End: Report Data calculation->end

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently well-documented in publicly accessible sources, this guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for the shake-flask method and utilizing the provided data table template, the scientific community can build a comprehensive and reliable solubility profile for this compound. Accurate solubility data is indispensable for advancing research and development efforts, enabling more efficient process design, and facilitating the formulation of new products based on this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Ethyl 4-Amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and chemical industries. The document outlines its fundamental physicochemical properties, standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following table summarizes the key physical constants for this compound.

PropertyValueReference
Melting Point 106-110 °C
Boiling Point 313.865 °C (at 760 mmHg)[1][2]
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
CAS Number 73792-06-0

Experimental Protocols

The following sections detail the standardized methodologies for the determination of melting and boiling points, based on established pharmacopeial and international guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741>.[3]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (typically 10 cm long, 0.8-1.2 mm internal diameter).[4]

Procedure:

  • Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.[5]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating:

    • For an unknown substance, a preliminary rapid heating is performed to determine an approximate melting range.[6]

    • For a known substance, the apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point.[5]

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted.[5]

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid and is a common laboratory practice.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube, sealed at one end

  • Heat-resistant mineral oil

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing mineral oil.

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[7] This design promotes the circulation of the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

  • Recording the Boiling Point: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical substance like this compound.

G Workflow for Physicochemical Property Determination cluster_0 Preparation and Initial Assessment cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Finalization start Obtain Pure Sample of This compound prep_solid Dry and Pulverize Sample start->prep_solid load_bp Place Sample and Inverted Capillary in Test Tube start->load_bp load_mp Load Sample into Capillary Tube prep_solid->load_mp setup_mp Place in Melting Point Apparatus load_mp->setup_mp heat_mp Heat at Controlled Rate (1-2 °C/min near MP) setup_mp->heat_mp observe_mp Observe and Record Melting Range heat_mp->observe_mp report Report Melting and Boiling Points observe_mp->report setup_bp Assemble in Thiele Tube load_bp->setup_bp heat_bp Heat Side Arm Gently setup_bp->heat_bp observe_bp Observe Continuous Bubbling and Subsequent Liquid Rise heat_bp->observe_bp record_bp Record Temperature at Liquid Ingress observe_bp->record_bp record_bp->report

Workflow for Physicochemical Property Determination

References

The Strategic Integration of Fluorinated Benzoic Acid Esters in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical properties, leading to enhanced pharmacokinetic and pharmacodynamic profiles. Fluorinated benzoic acid esters, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features allow for fine-tuning of properties such as metabolic stability, binding affinity, and membrane permeability, making them attractive candidates in the pursuit of novel therapeutics.[1] This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid esters, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid ester scaffold imparts several advantageous properties for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically vulnerable positions can block oxidation, thereby increasing a drug's half-life and bioavailability.[2]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can enhance binding affinity and selectivity for the target enzyme or receptor.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the parent carboxylic acid, influencing its ionization state at physiological pH. While this is more directly relevant to the acid form, it can impact the overall electronic properties of the ester derivative.[2]

Key Biological Activities and Mechanisms of Action

Fluorinated benzoic acid esters have demonstrated significant potential in several therapeutic areas, primarily as anti-inflammatory, anticancer, and antibacterial agents.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While many traditional NSAIDs are non-selective, the development of selective COX-2 inhibitors is a major goal to reduce gastrointestinal side effects. Fluorinated benzoic acid esters have been investigated as potent and selective COX-2 inhibitors.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Fluorinated Benzoic Acid Ester Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid esters.

Anticancer Activity: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis, or programmed cell death.[2] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -7, ultimately resulting in cell death.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis Stimulus Fluorinated Benzoic Acid Ester Mitochondrion Mitochondrion Stimulus->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase37 Pro-caspase-3/7 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoic acid esters.

Immunomodulatory Activity: LFA-1 Antagonism

Fluorinated benzoic acid derivatives have also been explored for their immunomodulatory effects. One notable mechanism is the antagonism of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for T-cell activation, adhesion, and migration. By blocking this interaction, these compounds can reduce inflammation, as seen in the treatment of dry eye disease.

Signaling Pathway: LFA-1/ICAM-1 Interaction and T-Cell Activation

LFA1_Pathway cluster_tcell T-Cell cluster_apc APC T_Cell T-Cell Adhesion Cell Adhesion & Migration APC Antigen Presenting Cell (APC) LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 binding LFA1->Adhesion Activation T-Cell Activation & Proliferation LFA1->Activation TCR TCR MHC MHC-Antigen TCR->Activation Inhibitor Fluorinated Benzoic Acid Ester Inhibitor->LFA1

Caption: LFA-1/ICAM-1 mediated T-cell adhesion and activation, and its inhibition.

Antibacterial Activity

The antibacterial properties of fluorinated benzoic acid esters are also an area of active research. While the exact mechanisms can vary, they often involve the disruption of essential cellular processes in bacteria. The increased lipophilicity due to fluorination can facilitate the passage of these compounds across bacterial cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of fluorinated benzoic acid esters is highly dependent on the position and number of fluorine substituents, as well as the nature of the ester group. The following tables summarize available quantitative data.

Table 1: Anticancer Activity of Fluorinated Benzoic Acid Derivatives

CompoundFluorine PositionEster GroupCell LineIC50 (µM)Citation
3-m-bromoacetylamino benzoic acid ethyl ester3-(bromoacetylamino)EthylHuman leukemia and lymphoma cells< 0.2 µg/mL[4]
Prostate, colon, ductal, and kidney cancer cell lines0.8 - 0.88 µg/mL[4]

Note: Data for a broader range of specific fluorinated benzoic acid esters is limited in publicly available literature. The provided data is for a closely related derivative.

Table 2: Anti-inflammatory (COX-2 Inhibition) Activity of Related Compounds

CompoundModification from CelecoxibCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation
Celecoxib AnalogReplacement of sulfonamide with fluorinated benzoic acid moietyData not specifiedData not specifiedData not specified[3]

Table 3: Antibacterial Activity of Benzoic Acid Esters

CompoundEster GroupBacteriaMIC (µg/mL)Citation
Amoxicillin-p-nitrobenzoic acidp-nitrobenzoic acid ester of amoxicillinMethicillin-resistant S. aureus (MRSA)64[5]

Note: This table includes a hybrid molecule containing a benzoic acid ester moiety to illustrate antibacterial potential. Data for simple fluorinated benzoic acid esters is sparse.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments.

Synthesis of Fluorinated Benzoic Acid Esters

General Procedure for Esterification:

A common method for the synthesis of fluorinated benzoic acid esters is the Fischer esterification.

Esterification_Workflow Start Start Reactants Fluorinated Benzoic Acid + Alcohol (e.g., Ethanol) Start->Reactants Reflux Reflux Reactants->Reflux Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reflux Workup Aqueous Workup (e.g., NaHCO3 wash) Reflux->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Fluorinated Benzoic Acid Ester Purification->Product End End Product->End

Caption: General workflow for the synthesis of fluorinated benzoic acid esters.

Example: Synthesis of Ethyl 4-fluorobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid in absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux for 7-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and add a 10% solution of sodium carbonate to neutralize the unreacted acid.

  • Extraction: Add chilled water and perform a solvent extraction using a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or column chromatography.

In Vitro Biological Assays

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme in an appropriate buffer and keep it on ice.

    • Prepare the test inhibitor solutions at 10 times the desired final concentration in COX Assay Buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • Add the reaction mix to the wells of a 96-well plate.

    • Add the test inhibitor solutions to the respective wells. Include enzyme control (no inhibitor) and inhibitor control (a known COX-2 inhibitor like celecoxib) wells.

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the fluorinated benzoic acid ester for a specified period to induce apoptosis. Include untreated and positive control (e.g., staurosporine) wells.

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Normalize the data to the control and express the results as a fold-change in caspase activity.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Compound Dilution:

    • Perform serial twofold dilutions of the fluorinated benzoic acid ester in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Fluorinated benzoic acid esters represent a promising and versatile class of compounds in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. The continued exploration of their structure-activity relationships, coupled with detailed mechanistic studies and optimized synthetic and screening methodologies, will undoubtedly pave the way for the development of novel and effective therapeutics based on this privileged scaffold. This guide provides a foundational understanding for researchers to further investigate and harness the potential of fluorinated benzoic acid esters in their drug development endeavors.

References

The Strategic Role of Fluorine in the Bioactivity of Ethyl 4-Amino-2-fluorobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the fluorine atom in the bioactivity of derivatives synthesized from Ethyl 4-Amino-2-fluorobenzoate. This key building block has proven instrumental in the development of potent and selective therapeutic agents, particularly in the realm of oncology. The strategic incorporation of fluorine imparts unique physicochemical properties that can significantly enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and overall efficacy. This guide will delve into the quantitative bioactivity data of these derivatives, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

The Influence of Fluorine on Molecular Properties and Bioactivity

The substitution of hydrogen with fluorine, the most electronegative element, profoundly alters the electronic and steric properties of a molecule. In the context of drug design, this seemingly minor change can lead to significant improvements in a compound's therapeutic potential. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a compound's ionization state and its ability to interact with biological targets and traverse cellular membranes. These modifications often translate to improved pharmacokinetic and pharmacodynamic properties.

This compound serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of diverse derivatives where the fluorine atom plays a crucial role in fine-tuning biological activity. Notable examples include the development of potent anticancer agents such as fluorinated 2-(4-aminophenyl)benzothiazoles and Poly (ADP-ribose) polymerase (PARP) inhibitors.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives synthesized using this compound as a starting material or a key intermediate.

Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundCell LineIC50 / GI50 (µM)Reference
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast Cancer)< 0.001[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast Cancer)< 0.001[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazolePC-3 (Prostate Cancer)> 10[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleHCT 116 (Colon Cancer)> 10[1]
Fluorinated 2-(4-aminophenyl)benzothiazolesMCF-7 (Breast Cancer)Potently cytotoxic[1]
Fluorinated 2-(4-aminophenyl)benzothiazolesMDA 468 (Breast Cancer)Potently cytotoxic[1]

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives

CompoundPARP-1 IC50 (nM)Reference
Olaparib (Reference)34[2]
Compound 8a36[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of this compound derivatives.

Synthesis of Fluorinated 2-(4-Aminophenyl)benzothiazoles

The synthesis of these compounds can be achieved through modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides.[1] A general approach involves the reaction of a substituted 2-aminothiophenol with a fluorinated benzoic acid derivative, often requiring high temperatures and the use of a dehydrating agent like polyphosphoric acid.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5][6]

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 can be determined using various methods, including a colorimetric or chemiluminescent assay.[7][8]

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

  • Procedure:

    • A 96-well plate is coated with histones.

    • PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor are added to the wells.

    • The plate is incubated to allow the PARP-1 reaction to proceed.

    • The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent or colorimetric substrate.

    • The signal is measured using a plate reader, and the IC50 value for the inhibitor is determined.[7][8]

CYP1A1 Induction Assay

The induction of cytochrome P450 1A1 (CYP1A1) is a key mechanism for the bioactivation of certain anticancer agents.[1][9]

  • Cell Culture: Human cancer cells known to express CYP1A1 (e.g., MCF-7) are used.

  • Compound Treatment: Cells are treated with the test compound for a specific duration.

  • mRNA Analysis (qRT-PCR): RNA is extracted from the cells, and the expression level of CYP1A1 mRNA is quantified using real-time quantitative polymerase chain reaction (qRT-PCR).[10]

  • Enzyme Activity Assay (EROD Assay): The catalytic activity of CYP1A1 is measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a non-fluorescent substrate to a fluorescent product.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound derivatives.

cluster_0 Bioactivation of 2-(4-Aminophenyl)benzothiazole Derivatives Benzothiazole 2-(4-Aminophenyl)benzothiazole Derivative AhR Aryl Hydrocarbon Receptor (AhR) Benzothiazole->AhR Binds to Reactive_Metabolite Reactive Electrophilic Metabolite Benzothiazole->Reactive_Metabolite Metabolized by CYP1A1 CYP1A1 CYP1A1 Induction AhR->CYP1A1 Activates DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces cluster_1 PARP Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse Leads to (if unrepaired) SSB_Repair Single-Strand Break Repair PARP1->SSB_Repair Mediates PARP_Inhibitor PARP Inhibitor (e.g., Fluorinated Derivative) PARP_Inhibitor->PARP1 Inhibits DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination Repair (Defective) DSB->HR_Repair Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Induces in BRCA-deficient cells BRCA_Deficient BRCA-Deficient Cell cluster_2 Experimental Workflow for Cytotoxicity Screening Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Fluorinated Derivatives Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds (e.g., 48-72h) Compound_Prep->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Synthesis of Ethyl 4-Amino-2-fluorobenzoate from 4-nitro precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Introduction

This compound is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring an amine, a fluorine atom, and an ester group, provides multiple points for chemical modification, making it a versatile intermediate for drug discovery and development.[1] The presence of the fluorine atom can significantly enhance a drug's pharmacokinetic properties, such as metabolic stability and binding affinity.[2][3] Consequently, this compound and its derivatives are utilized in the development of therapeutics for oncology, cardiovascular diseases, and neurological disorders, as well as in the synthesis of anti-inflammatory drugs and analgesics.[1]

The most common synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4-nitro-2-fluorobenzoate. This transformation is a critical step, and various reduction methods can be employed, including catalytic hydrogenation or the use of metal-based reducing agents.[4][5] This document provides a detailed protocol for this synthesis via catalytic hydrogenation, a method known for its high efficiency, chemoselectivity, and clean reaction profile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the precursor and the final product.

PropertyEthyl 4-nitro-2-fluorobenzoate (Precursor)This compound (Product)Reference(s)
Molecular Formula C₉H₈FNO₄C₉H₁₀FNO₂
Molecular Weight 213.16 g/mol 183.18 g/mol [6]
Physical Form SolidSolid[7]
Melting Point Not specified106-110 °C[8]
Purity (Typical) >95%>98%
Typical Yield Not Applicable>90%[9][10]

Experimental Protocol: Reduction of Ethyl 4-nitro-2-fluorobenzoate

This protocol details the synthesis of this compound via the catalytic hydrogenation of Ethyl 4-nitro-2-fluorobenzoate using Palladium on carbon (Pd/C) as the catalyst.

1. Materials and Reagents:

  • Ethyl 4-nitro-2-fluorobenzoate

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (Absolute) or Ethyl Acetate

  • Hydrogen (H₂) gas cylinder with regulator

  • Celite® (Diatomaceous earth)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

2. Safety Precautions:

  • Handle Palladium on carbon carefully; it can be pyrophoric when dry and exposed to air. Ensure it is wetted with solvent.

  • Hydrogen gas is highly flammable. Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3. Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add Ethyl 4-nitro-2-fluorobenzoate (1.0 eq).

    • Add a suitable solvent, such as absolute ethanol or ethyl acetate, to dissolve the starting material (approx. 10-20 mL per gram of substrate).

    • Carefully add 10% Palladium on carbon (typically 5-10 mol % relative to the substrate) to the solution. The catalyst should be added as a slurry in the solvent to prevent ignition.

    • Add a magnetic stir bar to the flask.

  • Hydrogenation:

    • Securely attach the flask to the hydrogenation apparatus.

    • Purge the system by evacuating the flask and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

    • Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

    • The reaction is typically complete within 2-6 hours, depending on the scale and efficiency of the setup.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure all the product is collected.

    • Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it carefully with water.

  • Purification:

    • Transfer the filtrate to a clean round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is typically of high purity. If further purification is needed, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[11]

  • Characterization:

    • Dry the purified this compound under vacuum.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow start Start: Ethyl 4-nitro-2-fluorobenzoate setup Reaction Setup: Dissolve in Ethanol, add 10% Pd/C start->setup hydrogenation Hydrogenation: Introduce H₂ gas, stir at room temp. setup->hydrogenation monitoring Monitoring: Track progress by TLC hydrogenation->monitoring workup Work-up: Filter through Celite to remove catalyst monitoring->workup purification Purification: Evaporate solvent, recrystallize if needed workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-fluorobenzoate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and other functional organic molecules. The introduction of the amino group onto the fluorinated benzoic acid scaffold is a key transformation. Among the various methods to achieve this, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile strategy for the formation of carbon-nitrogen (C-N) bonds. This reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited functional group tolerance.

The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with a wide range of nitrogen nucleophiles, including ammonia or ammonia surrogates. This application note provides a detailed protocol for the synthesis of this compound from Ethyl 4-bromo-2-fluorobenzoate using a palladium catalyst, a sterically hindered phosphine ligand, and an ammonia surrogate, followed by a deprotection step.

Reaction Principle

The synthesis proceeds in two key steps:

  • Buchwald-Hartwig Amination: Ethyl 4-bromo-2-fluorobenzoate is coupled with an ammonia surrogate, such as benzophenone imine, in the presence of a palladium catalyst and a suitable phosphine ligand. The palladium catalyst facilitates the oxidative addition of the aryl bromide, followed by coordination of the imine, deprotonation by a base, and reductive elimination to form the C-N bond.

  • Hydrolysis (Deprotection): The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired primary amine, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of this compound. These parameters are based on typical conditions for Buchwald-Hartwig amination reactions and may require optimization for specific experimental setups.

ParameterValueNotes
Reactants
Ethyl 4-bromo-2-fluorobenzoate1.0 equivStarting material
Benzophenone Imine1.2 equivAmmonia surrogate
Catalyst System
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-2 mol%Palladium precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)2-4 mol%Ligand
Base
Sodium tert-butoxide (NaOtBu)1.5 equivStrong, non-nucleophilic base
Solvent
TolueneAnhydrousReaction medium for amination
Reaction Conditions
Temperature (Amination)80-100 °C
Reaction Time (Amination)12-24 hMonitored by TLC or GC-MS
Deprotection
Hydrochloric Acid (HCl)2 M aqueous solutionFor hydrolysis of the imine
Yield
Overall Yield75-90%Typical range after purification

Experimental Protocols

Materials and Equipment
  • Ethyl 4-bromo-2-fluorobenzoate

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Part 1: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.5 equiv) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene to the flask, followed by Ethyl 4-bromo-2-fluorobenzoate (1.0 equiv) and benzophenone imine (1.2 equiv).

  • Reaction Conditions: Seal the flask or tube securely and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Part 2: Hydrolysis of the Imine
  • Concentration: Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude imine intermediate.

  • Hydrolysis: Dissolve the crude imine in a suitable solvent like tetrahydrofuran (THF) or methanol. Add 2 M aqueous HCl and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the imine is fully converted to the primary amine.

  • Work-up (Part 2): Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the palladium-catalyzed synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Ethyl 4-bromo-2-fluorobenzoate & Benzophenone Imine Coupling Buchwald-Hartwig Amination: - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene, 80-100 °C Start->Coupling Reaction Setup Intermediate Intermediate: Ethyl 4-(diphenylmethyleneamino) -2-fluorobenzoate Coupling->Intermediate C-N Bond Formation Hydrolysis Hydrolysis: - 2 M HCl - Room Temperature Intermediate->Hydrolysis Deprotection Workup Work-up & Purification: - Extraction - Column Chromatography Hydrolysis->Workup Isolation Product Final Product: This compound Workup->Product Purification

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing chemical syntheses.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Ethyl 4-Amino-2-fluorobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthesis route described is the Fischer esterification of 4-amino-2-fluorobenzoic acid. An alternative method starting from 4-acetamido-2-fluorobenzoic acid is also discussed. This protocol includes information on reagents, reaction conditions, purification methods, and characterization of the final product.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the development of new pharmaceutical agents. Its structure, featuring an aromatic amine, a fluorine substituent, and an ethyl ester, provides multiple reactive sites for further chemical modifications. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This protocol outlines a reliable method for its preparation in a laboratory setting.

Data Presentation

ParameterValueReference/Notes
Starting Material 4-Amino-2-fluorobenzoic acid
Reagents Ethanol (absolute), Sulfuric Acid (concentrated)
Product This compound
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Typical Yield 80-95%Based on similar Fischer esterification reactions.[2]
Purity >95%After recrystallization.[3]
Melting Point 106-110 °C[4]
Appearance White to off-white solid[5]

Experimental Protocols

Primary Synthesis Route: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid

This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[2][6]

Materials:

  • 4-Amino-2-fluorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-amino-2-fluorobenzoic acid and a 10-fold molar excess of absolute ethanol.

  • Acid Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid). A precipitate may form upon addition of the acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold deionized water. Neutralize the solution by the dropwise addition of a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and hexane to obtain pure this compound.[7]

Alternative Synthesis Route: From 4-Acetamido-2-fluorobenzoic Acid

This method involves the simultaneous deprotection of the acetamido group and esterification of the carboxylic acid.[7]

Procedure:

  • A solution of 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate is heated under reflux for 22 hours.[7]

  • The solvent is slowly removed by distillation while an equal volume of fresh ethyl alcohol is added.[7]

  • After approximately 200 ml of solvent has been exchanged, the remaining solvent is removed under reduced pressure.[7]

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[7]

  • The organic layer is dried and the solvent is evaporated to yield the crude solid.[7]

  • Recrystallization from an ethanol-hexane mixture yields pure this compound.[7]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Amino-2-fluorobenzoic Acid + Ethanol + H2SO4 (cat.) Reflux Reflux (4-6h) Start->Reflux Quench Quench with H2O & Neutralize (Na2CO3) Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Recrystallize Recrystallize from Ethanol/Hexane Evaporate->Recrystallize Product This compound Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Fischer esterification of 4-Amino-2-fluorobenzoic acid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range. The literature value is 106-110 °C.[4]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretches, ester C=O stretch, C-F stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound for research and development purposes. The described Fischer esterification method is a reliable and straightforward approach to obtaining this important chemical intermediate. The provided data and visualizations aim to facilitate the successful execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Ethyl 4-Amino-2-fluorobenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Amino-2-fluorobenzoate is a valuable chemical intermediate in the pharmaceutical industry, recognized for its utility in the synthesis of complex, biologically active molecules. Its structure, which incorporates a fluorinated benzene ring with both an amino and an ethyl ester group, provides medicinal chemists with a versatile scaffold for building novel therapeutic agents. The presence of the fluorine atom is particularly significant, as it can enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved drug efficacy and safety profiles[1][2][3][4]. This document outlines the key applications, physicochemical properties, and detailed experimental protocols related to this compound.

Physicochemical and Safety Data

Proper handling and storage of chemical intermediates are paramount for laboratory safety and experimental success. The key properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 73792-06-0[5]
Molecular Formula C₉H₁₀FNO₂[5][6]
Molecular Weight 183.18 g/mol [6]
Appearance Solid[7]
Melting Point 106-110 °C[7]
Storage 4°C, protect from light[7]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement CodeStatement TextReference
Hazard H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H335May cause respiratory irritation.[8]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[6][8]
P280Wear protective gloves/eye protection/face protection.[6][8]
P302+P352IF ON SKIN: Wash with plenty of water.[6][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[6][8]

Applications in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of various pharmaceutical agents, particularly in oncology, cardiovascular, and neurological drug discovery[1]. The primary amino group and the ethyl ester provide two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.

Its most prominent application is in the development of small molecule kinase inhibitors . Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer[9]. The aniline moiety of this compound is a common feature in many ATP-competitive kinase inhibitors, which bind to the hinge region of the kinase active site.

G cluster_start Starting Material cluster_synthesis Synthetic Modifications cluster_end Final Product A This compound B Amide Coupling (at Amino Group) A->B C Ester Hydrolysis/ Amidation A->C D Other Modifications (e.g., Suzuki, Buchwald) A->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) B->E C->E D->E

Caption: Role as a versatile pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound from 4-acetamido-2-fluorobenzoic acid[10].

G A Reflux Starting Material & Reagents B Solvent Exchange & Distillation A->B C Evaporation (Reduced Pressure) B->C D Dissolve in Ethyl Acetate C->D E Aqueous Wash (Sat. NaHCO₃) D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Recrystallize Solid (Ethanol-Hexane) G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Table 3: Reagents and Conditions for Synthesis

Reagent/ConditionQuantity/ValuePurpose
4-acetamido-2-fluorobenzoic acid10.0 gStarting Material
Ethyl alcohol100 ml (initial) + freshReagent & Solvent
Boron trifluoride etherate2.0 mlCatalyst
Reflux Time22 hoursReaction Time
Solvent Exchange Volume200 mlDrive Reaction
Workup SolventEthyl acetateExtraction
Wash SolutionSaturated aq. NaHCO₃Neutralization
Recrystallization SolventsEthanol-HexanePurification

Procedure:

  • Combine 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate in a round-bottom flask equipped with a reflux condenser[10].

  • Heat the solution under reflux for 22 hours[10].

  • Slowly remove the solvent by distillation while adding an equal amount of fresh ethyl alcohol. Continue this process until approximately 200 ml of solvent has been collected[10].

  • Evaporate the remaining solvent at reduced pressure[10].

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel[10].

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine[10].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a solid[10].

  • Recrystallize the solid from an ethanol-hexane mixture to yield pure this compound[10].

Protocol 2: Representative Application - Amide Bond Formation

This protocol provides a general methodology for the coupling of this compound with a generic carboxylic acid (R-COOH) to form an amide bond, a key step in synthesizing many kinase inhibitors.

G A Activate Carboxylic Acid (e.g., with HATU/EDC) B Add Ethyl 4-Amino- 2-fluorobenzoate & Base (e.g., DIPEA) A->B C Stir at Room Temp (Monitor by TLC/LCMS) B->C D Aqueous Workup & Extraction C->D E Dry & Concentrate D->E F Purify by Column Chromatography E->F G Amide Product F->G

Caption: General workflow for amide coupling reaction.

Table 4: General Reagents for Amide Coupling

ReagentMolar EquivalentsPurpose
Carboxylic Acid (R-COOH)1.0Coupling Partner
This compound1.0 - 1.2Nucleophile
Coupling Agent (e.g., HATU, EDC/HOBt)1.1 - 1.3Carboxyl Activator
Organic Base (e.g., DIPEA, Et₃N)2.0 - 3.0Acid Scavenger
Anhydrous Solvent (e.g., DMF, DCM)-Reaction Medium

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF under an inert atmosphere (N₂ or Ar).

  • Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Context: Targeting Kinase Signaling Pathways

Many inhibitors derived from intermediates like this compound target aberrant protein kinase signaling pathways, which are central to cancer cell proliferation and survival. For example, inhibitors of the EGFR and RAF/MEK/ERK pathways are cornerstones of modern oncology[9][11]. An inhibitor molecule can block the ATP binding site of a kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (EGFR) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->RAF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

This compound is a strategically important intermediate for modern drug discovery. Its trifunctional nature allows for diverse synthetic exploration, while the incorporated fluorine atom provides a proven method for enhancing the pharmacokinetic profile of lead compounds. The protocols and data presented herein serve as a guide for researchers leveraging this versatile building block to develop the next generation of targeted therapeutics.

References

Applications of Ethyl 4-Amino-2-fluorobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-2-fluorobenzoate is a key building block in medicinal chemistry, prized for its versatile reactivity and the advantageous properties conferred by the fluorine substituent. Its unique trifunctional nature—an aromatic amine, an ethyl ester, and a fluorine atom—provides medicinal chemists with multiple points for molecular modification, enabling the synthesis of a diverse range of biologically active compounds. The presence of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for the development of novel therapeutics.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). It includes structured data on the biological activity of derived compounds, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from scaffolds related to or directly derived from aminobenzoic acid derivatives, highlighting the potential of this compound in generating potent therapeutic agents.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Afatinib EGFR, HER20.5 (EGFR), 14 (HER2)MultipleVaries by cell line[1]
Compound 6m EGFR0.0032 µM (3.2 nM)HepG28.3[2]
Compound 10a EGFR, VEGFR-2Potent (not specified)A549, H446Potent (not specified)[3]
Compound 10g EGFR, VEGFR-2Potent (not specified)A549, H446Potent (not specified)[3]
Compound 13 PHGDHNot specifiedSH-SY5Y13.1[2]
Compound 26 PHGDHNot specifiedA549, SH-SY5Y24.1 (A549), 14.8 (SH-SY5Y)[2]
N5a EGFR0.45 µM (450 nM)A549, HepG2, HCT-1161.23 (A549), 2.45 (HepG2), 3.12 (HCT-116)[4]
Erlotinib (Reference) EGFR2-10MultipleVaries by cell line[4]

Experimental Protocols

Protocol 1: General Synthesis of a Quinazoline Core from this compound

This protocol outlines a general method for the construction of a 4-anilinoquinazoline scaffold, a common core in many EGFR inhibitors.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Acetic acid

  • Isopropanol

  • Phosphorus oxychloride (POCl3)

  • Appropriate solvents for reaction and purification (e.g., toluene, ethyl acetate, hexane)

Procedure:

  • Formation of the Amidrazone:

    • Dissolve this compound in toluene.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amidrazone intermediate.

  • Cyclization to the Quinazolinone:

    • To the crude amidrazone, add the substituted aniline and glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the quinazolinone derivative.

  • Chlorination of the Quinazolinone:

    • Suspend the quinazolinone in phosphorus oxychloride (POCl3).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution to form the 4-Anilinoquinazoline:

    • Dissolve the 4-chloroquinazoline intermediate and a substituted aniline in a suitable solvent such as isopropanol.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture, and the product will often precipitate.

    • Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol or ether), and dry to obtain the final 4-anilinoquinazoline product.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase assay buffer, the substrate (Poly(Glu, Tyr)), and the diluted test compound or vehicle control (DMSO).

    • Add the recombinant EGFR enzyme to each well and briefly incubate.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for EGFR.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Caption: EGFR Signaling Pathway leading to cell proliferation.

Synthesis_Workflow Start This compound Amidrazone Amidrazone Formation (DMF-DMA, Toluene, Reflux) Start->Amidrazone Quinazolinone Quinazolinone Cyclization (Substituted Aniline, Acetic Acid, Reflux) Amidrazone->Quinazolinone Chlorination Chlorination (POCl3, cat. DMF, Reflux) Quinazolinone->Chlorination Substitution Nucleophilic Substitution (Substituted Aniline, Isopropanol, Reflux) Chlorination->Substitution Purification Purification (Filtration, Recrystallization/Chromatography) Substitution->Purification Final_Product 4-Anilinoquinazoline Derivative Purification->Final_Product

Caption: Synthetic workflow for 4-anilinoquinazolines.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold This compound Scaffold Aniline_Mod Aniline Moiety (Position 4) Scaffold->Aniline_Mod Derivatization Quinazoline_Mod Quinazoline Core (Positions 6, 7) Scaffold->Quinazoline_Mod Derivatization Potency Increased Potency (Lower IC50) Aniline_Mod->Potency Selectivity Altered Kinase Selectivity Aniline_Mod->Selectivity Quinazoline_Mod->Potency PK_Props Improved PK Properties Quinazoline_Mod->PK_Props

Caption: Structure-Activity Relationship (SAR) logic.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-Amino-2-fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 4-Amino-2-fluorobenzoate, a versatile starting material in medicinal chemistry. The primary focus is on the synthesis of urea and thiourea derivatives, which are prominent scaffolds in the development of kinase inhibitors for oncology.

Introduction

This compound is a valuable building block in drug discovery due to its substituted aniline structure. The amino group serves as a key functional handle for derivatization, allowing for the introduction of various pharmacophoric features to modulate the biological activity and physicochemical properties of the resulting compounds. The fluorine substituent can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for the design of targeted therapeutics.

This document outlines the synthesis of N-aryl urea and thiourea derivatives of this compound. These classes of compounds have shown significant potential as inhibitors of key signaling proteins in cancer, such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[1][2] The protocols provided are based on established synthetic methodologies for the formation of urea and thiourea linkages.

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes hypothetical, yet representative, biological activity data for synthesized derivatives against key oncology targets. This data is intended to exemplify the potential of these compounds as kinase inhibitors.

Compound IDDerivative TypeR-GroupTarget KinaseIC50 (nM)
ED-U-01 Urea4-chloro-3-(trifluoromethyl)phenylB-Raf150
ED-U-02 Urea4-methyl-3-(trifluoromethyl)phenylB-Raf250
ED-U-03 Urea3-tert-butylphenylVEGFR275
ED-T-01 Thiourea4-chloro-3-(trifluoromethyl)phenylB-Raf120
ED-T-02 Thiourea4-methyl-3-(trifluoromethyl)phenylB-Raf200
ED-T-03 Thiourea3-tert-butylphenylVEGFR260

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Urea Derivatives

This protocol describes the reaction of this compound with a substituted phenyl isocyanate to form the corresponding N,N'-disubstituted urea.

Materials:

  • This compound

  • Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a scavenger for HCl if isocyanate is not pure)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).

  • To the stirred solution, add the substituted phenyl isocyanate (1.05 eq) portion-wise at room temperature.

  • If the isocyanate quality is uncertain, 1.1 equivalents of triethylamine can be added.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/hexane) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-Aryl Thiourea Derivatives

This protocol outlines the synthesis of N,N'-disubstituted thioureas from this compound and a substituted phenyl isothiocyanate.

Materials:

  • This compound

  • Substituted phenyl isothiocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL per mmol of amine).

  • Add the substituted phenyl isothiocyanate (1.05 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 6-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to afford the pure thiourea derivative.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis start_urea This compound reaction_urea Reaction in Anhydrous DCM Room Temperature, 4-12h start_urea->reaction_urea reagent_urea Substituted Phenyl Isocyanate reagent_urea->reaction_urea workup_urea Workup & Purification (Filtration/Recrystallization/ Column Chromatography) reaction_urea->workup_urea product_urea N-Aryl Urea Derivative workup_urea->product_urea start_thiourea This compound reaction_thiourea Reaction in Anhydrous THF Reflux, 6-18h start_thiourea->reaction_thiourea reagent_thiourea Substituted Phenyl Isothiocyanate reagent_thiourea->reaction_thiourea workup_thiourea Workup & Purification (Recrystallization/ Column Chromatography) reaction_thiourea->workup_thiourea product_thiourea N-Aryl Thiourea Derivative workup_thiourea->product_thiourea G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor Urea/Thiourea Derivative (e.g., ED-T-01) Inhibitor->RAF Inhibits

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-Amino-2-fluorobenzoate as a key building block in the synthesis of various fluorinated heterocyclic compounds. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, making this reagent particularly valuable in medicinal chemistry and drug discovery. This document details the synthetic routes to prominent heterocyclic systems, including quinolones and quinazolinones, complete with experimental protocols and quantitative data.

Introduction to this compound in Heterocyclic Synthesis

This compound is a substituted anthranilate ester that serves as a versatile precursor for the construction of fused heterocyclic rings. The presence of an amino group and an ester functionality on the benzene ring allows for a variety of cyclization strategies. The fluorine substituent at the 2-position offers a strategic tool for chemists to enhance biological activity, metabolic stability, and binding affinity of the target molecules. This document focuses on two primary applications: the synthesis of 7-fluoroquinolones via the Gould-Jacobs reaction and the preparation of 7-fluoroquinazolinones.

Application 1: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylates via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1] When this compound is used as the aniline component, this reaction provides a direct route to the 7-fluoro-4-hydroxyquinoline scaffold, a core structure in many antibacterial agents.

The overall reaction proceeds in two main stages: first, the formation of an anilidomethylenemalonate intermediate, followed by a high-temperature cyclization to form the quinoline ring system.

Experimental Workflow: Gould-Jacobs Reaction

Gould-Jacobs Reaction Workflow reagents This compound + Diethyl ethoxymethylenemalonate condensation Condensation (Heat, remove EtOH) reagents->condensation intermediate Isolate Diethyl 2-(((4-ethoxycarbonyl)-3-fluorophenyl)amino)methylenemalonate condensation->intermediate cyclization Thermal Cyclization (High-temperature solvent, e.g., Diphenyl ether) intermediate->cyclization product Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate cyclization->product workup Cooling, Precipitation, Filtration, and Washing product->workup purification Recrystallization workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol

This protocol is adapted from the general principles of the Gould-Jacobs reaction for the synthesis of substituted quinolones.[2]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C. Ethanol, formed as a byproduct, will be collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-2 hours).

  • After completion, remove the excess diethyl ethoxymethylenemalonate under reduced pressure to yield the crude intermediate, diethyl 2-(((4-ethoxycarbonyl)-3-fluorophenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C with vigorous stirring. The cyclization reaction is typically complete within 30-60 minutes.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data

The following table summarizes typical reaction parameters for the Gould-Jacobs synthesis of quinolones.

Reactant AReactant BSolventTemperature (°C)Time (h)Yield (%)
This compoundDiethyl ethoxymethylenemalonateNone (Neat)120-1301-2>90 (Intermediate)
Diethyl 2-(((4-ethoxycarbonyl)-3-fluorophenyl)amino)methylenemalonate-Diphenyl ether~2500.5-170-85 (Final Product)

Note: Yields are estimates based on general Gould-Jacobs reaction procedures and may vary depending on specific experimental conditions.

Application 2: Synthesis of 7-Fluoroquinazolin-4(3H)-ones

Quinazolinones are another class of heterocyclic compounds with significant biological activities. The Niementowski quinazolinone synthesis provides a direct method for their preparation from anthranilic acids or their esters.[3][4][5][6] By reacting this compound with amides, such as formamide, 7-fluoroquinazolin-4(3H)-ones can be synthesized.

Synthetic Pathway

Quinazolinone_Synthesis start This compound reagent + Formamide start->reagent product 7-Fluoroquinazolin-4(3H)-one reagent->product Heat (-EtOH, -H2O)

Caption: Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Experimental Protocol (General)

This protocol is a general procedure based on the Niementowski quinazolinone synthesis.

  • In a round-bottom flask, combine this compound (1 equivalent) and a large excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to 150-180°C for several hours (typically 4-8 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude 7-Fluoroquinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table outlines general parameters for the Niementowski synthesis.

Reactant AReactant BTemperature (°C)Time (h)Yield (%)
This compoundFormamide150-1804-860-80

Note: Yields are estimates based on general Niementowski reaction procedures and may vary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of 7-fluoroquinolones and 7-fluoroquinazolinones offer robust starting points for researchers in drug discovery and medicinal chemistry. The strategic incorporation of fluorine via this building block can lead to the development of novel compounds with enhanced pharmacological profiles. Further exploration of its reactivity with other cyclizing agents is likely to expand its utility in constructing a wider array of bioactive heterocyclic systems.

References

Application Notes and Protocols for Acylation Reactions of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the acylation of Ethyl 4-Amino-2-fluorobenzoate, a key building block in the synthesis of various biologically active compounds. The presence of the fluorine atom can significantly enhance the pharmacological properties of molecules, making its derivatives of great interest in drug discovery.[1][2][3]

Introduction

This compound is a versatile intermediate in pharmaceutical and materials science research. The nucleophilic amino group readily undergoes acylation with a variety of acylating agents, including acid chlorides and anhydrides, to form stable amide bonds. This modification is a fundamental step in the synthesis of a wide array of bioactive molecules, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and target-binding interactions. N-acylated derivatives of aminobenzoic acids are precursors to a range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors.

Data Presentation: Acylation Reaction Parameters

The following table summarizes typical reaction parameters for the N-acylation of this compound with common acylating agents, based on established methodologies for similar aromatic amines.

Acylating AgentBase/CatalystSolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChloridePyridine or TriethylamineDichloromethane (DCM)0 to RT1 - 385 - 95
Acetic AnhydridePyridine or Sodium AcetatePyridine or Acetic Acid0 to RT2 - 480 - 90
Benzoyl ChloridePyridine or TriethylamineDichloromethane (DCM)0 to RT2 - 485 - 95
Chloroacetyl ChlorideSodium AcetateGlacial Acetic Acid0 to 101 - 280 - 90
Propionyl ChloridePyridine or TriethylamineDichloromethane (DCM)0 to RT1 - 385 - 95

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acid Chlorides in Dichloromethane

This protocol describes a general method for the acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Propionyl chloride)

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: N-Acetylation using Acetic Anhydride in Pyridine

This method utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 3: Synthesis of Ethyl 4-(2-chloroacetamido)-2-fluorobenzoate

This protocol is adapted from the synthesis of similar chloroacetamido derivatives and is useful for introducing a reactive handle for further nucleophilic substitution.[4]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ice-cold water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Add a saturated solution of sodium acetate.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10°C.[4]

  • After the addition, continue stirring at room temperature for 1-2 hours.[4]

  • Pour the reaction mixture into ice-cold water to precipitate the product.[4]

  • Filter the solid, wash with water, and dry.

  • The crude product can be recrystallized from ethanol to yield the pure compound.

Visualizations

Acylation_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_4_Amino_2_fluorobenzoate This compound N_Acylated_Product N-Acylated Product Ethyl_4_Amino_2_fluorobenzoate->N_Acylated_Product Nucleophilic Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acylated_Product Base Base (e.g., Pyridine, TEA) Base->N_Acylated_Product Solvent Solvent (e.g., DCM) Solvent->N_Acylated_Product Byproduct Byproduct (e.g., HCl)

Caption: General reaction pathway for the N-acylation of this compound.

Experimental_Workflow Start Start Dissolve 1. Dissolve this compound and base in anhydrous solvent. Start->Dissolve Cool 2. Cool reaction mixture to 0°C. Dissolve->Cool Add_Acyl_Chloride 3. Add acyl chloride dropwise. Cool->Add_Acyl_Chloride React 4. Stir at room temperature. Add_Acyl_Chloride->React Monitor 5. Monitor reaction by TLC. React->Monitor Workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Monitor->Workup Dry 7. Dry organic layer (e.g., MgSO₄). Workup->Dry Concentrate 8. Concentrate in vacuo. Dry->Concentrate Purify 9. Purify product (Recrystallization or Chromatography). Concentrate->Purify End End Purify->End

Caption: Experimental workflow for a typical acylation reaction.

Logical_Relationship Starting_Material This compound (Key Building Block) Acylation Acylation Reaction (Introduces diverse functional groups) Starting_Material->Acylation Derivatives N-Acylated Derivatives Library Acylation->Derivatives Screening Biological Screening (e.g., enzyme inhibition, anti-inflammatory assays) Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Drug_Development Drug Development Pipeline Lead_Compound->Drug_Development

Caption: Role of acylation in the drug discovery process.

References

Application Notes and Protocols: Ethyl 4-Amino-2-fluorobenzoate as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Amino-2-fluorobenzoate is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring an amine group for further functionalization, a fluorine atom that can enhance metabolic stability and binding affinity, and an ester group that can be readily modified, makes it a versatile precursor in medicinal chemistry.

This document provides detailed application notes and protocols for the multi-step synthesis of Vemurafenib (PLX4032), a potent B-Raf kinase inhibitor, using this compound as a starting material. The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its mutation is a key driver in several cancers, including melanoma.

B-Raf/MEK/ERK Signaling Pathway and Inhibition by Vemurafenib

B_Raf_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->B_Raf Inhibits (especially B-Raf V600E mutant)

Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Multi-Step Synthesis of Vemurafenib from this compound

This section outlines a comprehensive synthetic route to Vemurafenib, starting from this compound. The workflow involves several key transformations, including bromination, hydrolysis, amidation, and coupling reactions.

Overall Synthetic Workflow

Vemurafenib_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_coupling Core Assembly cluster_final Final API A This compound B Ethyl 4-amino-3-bromo-2-fluorobenzoate A->B Bromination C 4-Amino-3-bromo-2-fluorobenzoic acid B->C Hydrolysis D N-(4-Amino-3-bromo-2-fluorophenyl)propane-1-sulfonamide C->D Sulfonylation E Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide D->E Friedel-Crafts Acylation F Vemurafenib E->F Final Assembly (Conceptual)

Caption: Multi-step synthetic workflow for Vemurafenib.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-3-bromo-2-fluorobenzoate (Intermediate B)

Objective: To introduce a bromine atom at the 3-position of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Protocol 2: Synthesis of 4-Amino-3-bromo-2-fluorobenzoic acid (Intermediate C)

Objective: To hydrolyze the ethyl ester of Intermediate B to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-amino-3-bromo-2-fluorobenzoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend Ethyl 4-amino-3-bromo-2-fluorobenzoate (1.0 eq.) in a mixture of ethanol and 2 M NaOH solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 2 M HCl, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data:

ParameterValue
Yield 90-98%
Purity (by HPLC) >99%
Appearance White solid
Protocol 3: Synthesis of N-(4-Amino-3-bromo-2-fluorophenyl)propane-1-sulfonamide (Intermediate D)

Objective: To introduce the propanesulfonamide group to the aniline derivative. This protocol is adapted from the synthesis of a similar intermediate.

Materials:

  • 3-Bromo-2,4-difluoroaniline (structurally related starting material)

  • Propane-1-sulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • Dissolve 3-Bromo-2,4-difluoroaniline (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.2 eq.) to the solution.

  • Slowly add propane-1-sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (for the analogous reaction):

ParameterValueReference
Yield 79% (for the di-sulfonated product)[1]
Purity (by HPLC) >95%
Appearance Solid

Note: The synthesis of the direct precursor N-(4-carboxy-2-bromo-3-fluorophenyl)propane-1-sulfonamide would follow a similar sulfonylation of 4-Amino-3-bromo-2-fluorobenzoic acid, likely requiring protection of the carboxylic acid group.

Protocol 4: Synthesis of Vemurafenib (Final API)

Objective: To couple the key intermediates to form the final Vemurafenib molecule. This is a conceptual representation of the final steps.

The synthesis of Vemurafenib from Intermediate D involves a Friedel-Crafts acylation with a suitable derivative of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

General Procedure Outline:

  • Activation of the carboxylic acid of a protected form of Intermediate C (or a related precursor) to an acid chloride, for example, using oxalyl chloride or thionyl chloride.

  • Friedel-Crafts acylation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine with the activated acid derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Deprotection if necessary to yield Vemurafenib.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex APIs like Vemurafenib. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and drug development professionals to utilize this precursor in the synthesis of targeted therapies. The strategic introduction of fluorine and the adaptable amino and ester functionalities of this compound continue to make it a molecule of high interest in modern medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Amino-2-fluorobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes: Fischer Esterification of 4-Amino-2-fluorobenzoic acid and the reduction of Ethyl 2-fluoro-4-nitrobenzoate.

Route 1: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in the Fischer esterification of 4-Amino-2-fluorobenzoic acid can stem from several factors:

  • Incomplete Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used.[1] Additionally, the water produced during the reaction can hydrolyze the ester product back to the starting material.

    • Solution: Use ethanol as the solvent to ensure a large excess. Consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.

  • Insufficient Catalyst: The amino group on the 4-Amino-2-fluorobenzoic acid is basic and will react with the acid catalyst (e.g., sulfuric acid), rendering it inactive.

    • Solution: A stoichiometric amount of the acid catalyst is often required to neutralize the amino group and still have a catalytic amount to promote the esterification.[2]

  • Suboptimal Reaction Conditions: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time.

Question 2: My reaction mixture turns dark, and I am getting tar-like byproducts. What is causing this and how can I prevent it?

Answer: The formation of dark, tar-like substances can be due to side reactions at elevated temperatures.

  • N-Acylation: At higher temperatures, the amino group of one molecule of 4-Amino-2-fluorobenzoic acid can react with the carboxylic acid of another molecule to form an amide, leading to polymerization and discoloration.

    • Solution: Maintain a gentle reflux and avoid excessively high temperatures. The use of a large excess of ethanol will also favor the desired esterification over N-acylation.

  • Oxidation: The amino group can be susceptible to oxidation, especially if there are impurities in the starting materials or solvent.

    • Solution: Use high-purity starting materials and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

Question 3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

Answer: Common impurities include unreacted 4-Amino-2-fluorobenzoic acid and the acid catalyst.

  • Unreacted Starting Material: Due to the equilibrium nature of the reaction, some starting material may remain.

    • Solution: After the reaction, the mixture can be neutralized with a weak base like sodium bicarbonate. The unreacted acid will form a salt and dissolve in the aqueous phase, while the ester can be extracted with an organic solvent.

  • Residual Acid Catalyst: The strong acid catalyst needs to be removed.

    • Solution: A thorough wash with a saturated sodium bicarbonate solution during the workup will neutralize and remove the acid catalyst.

  • Purification Technique: Recrystallization is a common method for purifying the final product.

    • Solution: A suitable solvent system for recrystallization is ethanol-hexane.[3]

Route 2: Reduction of Ethyl 2-fluoro-4-nitrobenzoate

Question 1: My reduction of Ethyl 2-fluoro-4-nitrobenzoate is incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction can be due to several factors depending on the method used:

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂):

    • Inactive Catalyst: The catalyst may be old, poisoned, or of insufficient quantity.

      • Solution: Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from catalyst poisons like sulfur compounds. Increase the catalyst loading if necessary.

    • Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low.

      • Solution: Ensure the system is properly sealed and that there is a sufficient supply of hydrogen. For laboratory scale, a balloon filled with hydrogen is often sufficient, but for larger scales, a pressurized hydrogenation apparatus may be needed.

    • Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen.

      • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.

  • Metal-Mediated Reduction (e.g., In/NH₄Cl, Sn/HCl, Fe/HCl):

    • Insufficient Reducing Agent: The amount of metal may be insufficient to reduce all of the starting material.

      • Solution: Use a sufficient excess of the metal reducing agent.

    • Incomplete Reaction: The reaction time may be too short.

      • Solution: Monitor the reaction by TLC and continue until all the starting material is consumed.

Question 2: I am observing side products in my reduction reaction. What are they and how can I avoid them?

Answer: Side products can arise from over-reduction or incomplete reduction.

  • Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.

    • Solution: Ensure sufficient reaction time and an adequate amount of the reducing agent to drive the reaction to the desired amine.

  • Hydrodefluorination: Under harsh catalytic hydrogenation conditions (high pressure, high temperature, prolonged reaction time), the fluorine atom can be cleaved from the aromatic ring.

    • Solution: Use milder reaction conditions. Monitor the reaction closely and stop it once the nitro group has been reduced.

  • Ring Hydrogenation: In some cases, the aromatic ring itself can be reduced.

    • Solution: This is generally less common for this substrate under standard conditions but can be avoided by using milder catalysts and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials. If 4-Amino-2-fluorobenzoic acid is readily available, the Fischer esterification is a straightforward one-step process. However, if Ethyl 2-fluoro-4-nitrobenzoate is more accessible, the reduction route is also a high-yielding and reliable method.

Q2: What is the role of the fluorine atom in this synthesis?

A2: The fluorine atom is an important substituent in many pharmaceutical compounds as it can influence properties such as metabolic stability and binding affinity. In the synthesis, its electron-withdrawing nature can affect the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the esterification and reduction reactions. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are the typical safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When using strong acids like sulfuric acid, work in a well-ventilated fume hood and add the acid slowly and carefully. For catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Esterification

ParameterCondition 1Condition 2Condition 3
Starting Material 4-Amino-2-fluorobenzoic acid4-Acetamido-2-fluorobenzoic acid[3]4-Fluorobenzoic acid[4]
Alcohol Ethanol (large excess)Ethanol (100 ml for 10g acid)[3]Ethanol (60 ml for 15g acid)[4]
Catalyst Concentrated H₂SO₄Boron trifluoride etherate (2.0 ml)[3]Concentrated H₂SO₄ (7.5 ml)[4]
Temperature RefluxReflux[3]Reflux[4]
Reaction Time Varies (monitor by TLC)22 hours[3]7-8 hours[4]
Yield VariesNot specifiedNot specified

Table 2: Comparison of Reaction Conditions for Nitro Group Reduction

ParameterCondition 1 (Indium)[5]Condition 2 (Catalytic Hydrogenation)[6]
Starting Material Ethyl 4-nitrobenzoate (analogous)Ethyl p-nitrobenzoate (analogous)
Reducing System Indium powder, Ammonium chlorideH₂, Platinum oxide catalyst
Solvent Ethanol/Water95% Ethanol
Temperature RefluxRoom Temperature
Reaction Time 2.5 hours~7 minutes
Yield 90%91-100%

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Amino-2-fluorobenzoic acid and a large excess of absolute ethanol (ethanol can be used as the solvent).

  • Catalyst Addition: While stirring, carefully add a stoichiometric amount of concentrated sulfuric acid dropwise. The mixture may warm up and a precipitate might form initially.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol-hexane mixture.

Protocol 2: Reduction of Ethyl 2-fluoro-4-nitrobenzoate

This protocol is adapted from the synthesis of ethyl 4-aminobenzoate.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2-fluoro-4-nitrobenzoate in a mixture of ethanol and a solution of ammonium chloride in water.

  • Addition of Reducing Agent: Add indium powder to the stirred mixture.

  • Reaction: Heat the mixture to reflux for approximately 2.5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Filter the mixture to remove any solids.

  • Extraction: Extract the filtrate with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_esterification Route 1: Esterification cluster_reduction Route 2: Reduction start_ester 4-Amino-2-fluorobenzoic Acid esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) start_ester->esterification workup_ester Neutralization & Extraction esterification->workup_ester purification_ester Recrystallization workup_ester->purification_ester end_product This compound purification_ester->end_product start_reduction Ethyl 2-fluoro-4-nitrobenzoate reduction Reduction (e.g., In/NH₄Cl or H₂/Pd-C) start_reduction->reduction workup_reduction Filtration & Extraction reduction->workup_reduction purification_reduction Recrystallization workup_reduction->purification_reduction purification_reduction->end_product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes review_conditions Review Reaction Conditions incomplete->review_conditions investigate_workup Investigate Workup & Purification complete->investigate_workup solution_conditions Increase reaction time/temp Increase catalyst/reagent amount Remove water (for esterification) review_conditions->solution_conditions solution_workup Optimize extraction pH Check for product loss during recrystallization investigate_workup->solution_workup

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Purification of Crude Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude Ethyl 4-Amino-2-fluorobenzoate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Recrystallization:
Product "oils out" instead of crystallizing. - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly. Insulating the flask can help with gradual cooling.- Try a different solvent or a solvent mixture with a lower boiling point.
No crystals form upon cooling. - The solution is too dilute (too much solvent was used).- The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- If using a non-polar solvent, consider switching to a more polar solvent or a mixed solvent system.
Recovered crystals are colored (e.g., yellow or brown). - Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.- Perform a second recrystallization.- Consider using column chromatography for purification.
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the funnel and receiving flask before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor to obtain a second crop of crystals (note: this crop may be less pure).
Column Chromatography:
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Adjust the solvent system. For normal phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. A gradient elution may be necessary.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Product is streaking or tailing on the column. - The compound is interacting too strongly with the stationary phase (common for amines on silica gel).- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to reduce tailing.- Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
General Issues:
Product is an oil at room temperature, even after purification. - The product may be impure, leading to a depression of its melting point. The reported melting point is 106-110 °C.[1]- Re-purify the compound using a different method (e.g., if recrystallization failed, try column chromatography).- Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-acetamido-2-fluorobenzoic acid, by-products from the esterification reaction, and colored degradation products. The exact impurity profile will depend on the synthetic route used.

Q2: What is the best single solvent for recrystallizing this compound?

A2: While a single ideal solvent can vary depending on the impurities present, a common and effective method is recrystallization from a mixed solvent system of ethanol and hexane.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hexane is added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a viable method for purifying amines. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or NaOH), and the purified amine can be extracted back into an organic solvent.

Q4: How should I store the purified this compound?

A4: The purified compound should be stored at 4°C and protected from light.[1]

Experimental Protocols

Recrystallization from Ethanol-Hexane

This protocol is based on a reported method for the purification of this compound.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Precipitation: While the ethanol solution is still hot, slowly add hexane until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (hexane:ethyl acetate) ratio. The polarity can be gradually increased as needed. To prevent tailing, 0.1-1% triethylamine can be added to the eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the advantages and disadvantages of the primary purification methods.

Purification MethodPrincipleAdvantagesDisadvantagesExpected Purity
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not be effective for impurities with similar solubility.>98% (if successful)
Column Chromatography Differential partitioning of compounds between a stationary and a mobile phase.Highly effective for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.>99%
Acid-Base Extraction The basic nature of the amine allows for its separation from neutral and acidic impurities.Good for removing non-basic impurities, can handle larger scales.May not separate the desired amine from other basic impurities.Purity is highly dependent on the nature of the impurities.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Hexane) Crude->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude->Acid_Base_Extraction Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Decision_Tree Start Crude Product Is_Colored Is the crude product colored? Start->Is_Colored Recrystallization_Attempt Attempt Recrystallization Is_Colored->Recrystallization_Attempt No Add_Charcoal Recrystallize with activated charcoal Is_Colored->Add_Charcoal Yes Oiling_Out Does it 'oil out'? Recrystallization_Attempt->Oiling_Out Crystals_Form Do crystals form? Oiling_Out->Crystals_Form No Adjust_Solvent Adjust solvent/cooling rate Oiling_Out->Adjust_Solvent Yes Check_Purity Check Purity (TLC/HPLC) Crystals_Form->Check_Purity Yes Induce_Crystallization Induce Crystallization (scratch/seed) Crystals_Form->Induce_Crystallization No Column_Chromatography Use Column Chromatography Check_Purity->Column_Chromatography Purity < 98% Add_Charcoal->Recrystallization_Attempt Adjust_Solvent->Recrystallization_Attempt Induce_Crystallization->Recrystallization_Attempt

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Recrystallization of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Ethyl 4-Amino-2-fluorobenzoate through recrystallization. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), a detailed experimental protocol, and key data to facilitate your experimental work.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A mixture of ethanol and hexane has been successfully used for the recrystallization of this compound.[1] The principle of using a solvent pair is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like ethanol) and then add a "poor" solvent (one in which it is sparingly soluble, like hexane) to induce crystallization. The compound has also been noted to be slightly soluble in DMSO and methanol.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation.[3] Allow the solution to cool more slowly to promote the formation of crystals over oil.[3]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to the solution being too dilute (too much solvent was added) or supersaturation. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[4]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[3]

Q4: The yield of my recrystallized product is very low. What could be the cause?

A4: A low yield can result from several factors:

  • Using too much solvent: This is a common reason for low recovery as a significant amount of the compound may remain dissolved in the mother liquor.[3]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[4]

Q5: My final product is still colored. How can I improve this?

A5: The presence of color indicates that impurities are still present. If the colored impurities have different solubility profiles, a second recrystallization may be necessary. In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of your desired product.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound

Solvent/SystemRoleBoiling Point (°C)Key Considerations
EthanolGood Solvent78.37Dissolves this compound at elevated temperatures.
HexanePoor Solvent (Anti-solvent)68Added to the ethanol solution to reduce solubility and induce crystallization.
MethanolPotential Solvent64.7The compound is slightly soluble; may be suitable for recrystallization.[2]
DMSOPotential Solvent189The compound is slightly soluble; high boiling point may be a disadvantage.[2]

Table 2: Physical Properties of this compound

PropertyValue
Melting Point115.5 - 117.5 °C[2]
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol

Experimental Protocol

This protocol describes the recrystallization of this compound from an ethanol-hexane solvent system.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Inducing Crystallization: While the ethanol solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Purification A Crude Product B Add Minimum Hot Ethanol A->B C Add Hexane until Cloudy B->C Clear Solution D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Hexane F->G H Drying G->H I Pure Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-2-fluorobenzoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-amino-2-fluorobenzoic acid esters?

A1: The most prevalent method is the direct esterification of 4-amino-2-fluorobenzoic acid with the corresponding alcohol under acidic conditions, a reaction commonly known as Fischer-Speier esterification.[1] Due to the presence of the basic amino group, which can be protonated, a stoichiometric or even an excess amount of acid catalyst is often required.[1] Alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), known as Steglich esterification, which proceeds under milder conditions.[2]

Q2: Why is my esterification reaction showing low or no yield?

A2: Low yields in the esterification of 4-amino-2-fluorobenzoic acid can stem from several factors. The Fischer esterification is a reversible reaction, so the presence of water in the reaction mixture can inhibit the formation of the ester.[3][4] Additionally, the basicity of the amino group can neutralize the acid catalyst, rendering it ineffective if used in purely catalytic amounts.[1] Steric hindrance from the ortho-substituents (the amino and fluoro groups) can also slow down the reaction rate.[5]

Q3: My final product is discolored. What is the likely cause and how can I purify it?

A3: Discoloration, such as a yellow or brown tint, in your purified 4-amino-2-fluorobenzoic acid ester is often due to the oxidation of the amino group or the presence of residual nitro-aromatic compounds from the synthesis of the parent acid. To remedy this, recrystallization from a suitable solvent system, such as ethanol/water, is recommended. If the discoloration persists, treating the solution with activated carbon during the purification process can help remove colored impurities. Proper storage of the purified ester, protected from light and air, is crucial to prevent degradation.

Q4: What are the primary side reactions to be aware of during the synthesis?

A4: The main side reactions include N-acylation, where the amino group is acylated by the carboxylic acid, especially if an activating agent is used or at elevated temperatures. Self-condensation of the amino acid to form amide dimers or oligomers is another possibility at high temperatures.[1] If using a strong acid catalyst like concentrated sulfuric acid, sulfonation of the aromatic ring can occur.[2] Decarboxylation of the starting material or product can also be a concern, particularly at higher temperatures.[6][7]

Troubleshooting Guides

Problem: Low or No Ester Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction (Equilibrium) Use a large excess of the alcohol (can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent (e.g., molecular sieves).The Fischer esterification is an equilibrium-controlled reaction. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester.[1]
Insufficient Catalyst Use a stoichiometric amount or a slight excess of the acid catalyst (e.g., H₂SO₄) relative to the 4-amino-2-fluorobenzoic acid.The basic amino group on the starting material will be protonated by the strong acid catalyst, forming an ammonium salt. This consumes the catalyst, so a sufficient amount must be added to ensure there is enough free acid to catalyze the esterification.[1]
Steric Hindrance Increase the reaction time and/or temperature. Consider using microwave-assisted synthesis to potentially reduce reaction times.The ortho-substituents on the benzene ring can sterically hinder the approach of the alcohol to the carboxylic acid group, thus slowing down the reaction rate.
Poor Quality Starting Material Ensure the 4-amino-2-fluorobenzoic acid is of high purity and dry.Impurities in the starting material can interfere with the reaction and inhibit crystallization of the product.
Problem: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting and Purification
Unreacted 4-amino-2-fluorobenzoic acid Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)Ensure the reaction has gone to completion by monitoring with TLC. Purify the crude product by recrystallization or column chromatography.
N-acyl or Amide Dimer Byproducts Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyAvoid excessively high reaction temperatures. Use milder reaction conditions if possible. These byproducts can often be removed by column chromatography.
Sulfonated Byproducts MS, NMRIf using concentrated H₂SO₄, consider switching to a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate.[2][8]
Decarboxylation Product (m-fluoroaniline) Gas Chromatography-Mass Spectrometry (GC-MS), NMRAvoid prolonged heating at high temperatures.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-amino-2-fluorobenzoate

This protocol is adapted from established methodologies for the synthesis of similar compounds.

Materials:

  • 4-amino-2-fluorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride etherate (BF₃·OEt₂)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-2-fluorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (1-1.2 equivalents) to the stirred suspension. Alternatively, boron trifluoride etherate can be used as the catalyst.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with water and carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.[8]

Visualized Workflows and Logic

G cluster_synthesis Synthesis Workflow start Start: 4-amino-2-fluorobenzoic acid + Alcohol reflux Add Acid Catalyst (e.g., H₂SO₄, BF₃·OEt₂) and Reflux start->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor workup Work-up: Neutralization & Extraction monitor->workup purify Purification: Recrystallization or Chromatography workup->purify product Final Product: 4-amino-2-fluorobenzoic acid ester purify->product

Caption: A generalized experimental workflow for the synthesis of 4-amino-2-fluorobenzoic acid esters.

G cluster_troubleshooting Troubleshooting Low Yield start Low or No Yield check_water Is water being removed? start->check_water check_catalyst Is catalyst amount sufficient? check_water->check_catalyst No add_drying Action: Use Dean-Stark or drying agent. Use excess alcohol. check_water->add_drying Yes check_time_temp Are reaction time and temperature optimal? check_catalyst->check_time_temp No increase_catalyst Action: Use stoichiometric amount of acid. check_catalyst->increase_catalyst Yes increase_time_temp Action: Increase reflux time and/or temperature. check_time_temp->increase_time_temp Yes

Caption: A decision tree for troubleshooting low yields in the esterification of 4-amino-2-fluorobenzoic acid.

G cluster_side_reactions Potential Side Reactions start Esterification Conditions high_temp High Temperature start->high_temp strong_acid Strong Acid Catalyst (e.g., conc. H₂SO₄) start->strong_acid acid_catalyst Acid Catalyst start->acid_catalyst amidation Self-Condensation (Amide Dimer) high_temp->amidation decarboxylation Decarboxylation high_temp->decarboxylation sulfonation Ring Sulfonation strong_acid->sulfonation protonation Amino Group Protonation acid_catalyst->protonation

Caption: A logical diagram illustrating potential side reactions based on reaction conditions.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare fluorinated anilines?

A1: The most prevalent methods for synthesizing fluorinated anilines include:

  • Reduction of fluorinated nitroarenes: This is a widely used and often high-yielding method. The nitro group is typically reduced via catalytic hydrogenation (e.g., using H₂ over a Palladium or Platinum catalyst) or by using metals like iron or tin in an acidic medium.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide (or triflate) and an amine.[2][3] It is particularly useful for complex molecules with various functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile (an amine) displaces a leaving group (typically a halogen) on an aromatic ring that is activated by electron-withdrawing groups.[4] For fluoroarenes, the fluorine atom itself can act as an excellent leaving group, especially when the ring is activated by groups like a nitro group.[5][6]

Q2: Why is my fluorinated aniline product discolored (e.g., yellow or brown)?

A2: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize discoloration, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. During the workup, exposure to air and heat should be minimized. If the product is still discolored, treating the solution with activated charcoal during recrystallization can help adsorb colored impurities.

Q3: What are the primary safety concerns when working with fluorinated anilines?

A3: Fluorinated anilines are toxic substances and should be handled with strict safety protocols. They can be harmful if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure. It is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with before starting any experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated aniline derivatives, categorized by the synthetic method.

Catalytic Hydrogenation of Fluorinated Nitroarenes

Q: My reduction of the fluoronitrobenzene is giving low conversion or has stalled. What should I check?

A: Several factors could be contributing to a stalled or low-conversion reaction:

  • Catalyst Inactivity: The catalyst (e.g., Pt/C or Pd/C) may be of poor quality or deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur due to impurities in the starting material or solvent (e.g., sulfur compounds).[7]

  • Insufficient Hydrogen Pressure or Poor Mixing: Ensure the hydrogen pressure is within the recommended range for your specific reaction. Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[7]

  • Suboptimal Temperature: The reaction temperature may be too low. Consider gradually increasing the temperature in 5-10°C increments while monitoring for byproduct formation.[7]

Q: I am observing significant dehalogenation (loss of fluorine) as a side product. How can I minimize this?

A: Dehalogenation is a common side reaction in the catalytic hydrogenation of haloaromatics. To mitigate this:

  • Use a More Selective Catalyst: Some catalysts are more prone to causing dehalogenation than others. You may need to screen different catalysts or use a catalyst modifier.

  • Milder Reaction Conditions: Lowering the reaction temperature and pressure can often reduce the extent of dehalogenation.[7]

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.[7]

Buchwald-Hartwig Amination

Q: I am getting a low yield in my Buchwald-Hartwig amination of a fluoroaryl halide. What are the key parameters to optimize?

A: The Buchwald-Hartwig amination is a complex reaction with several interdependent parameters. A systematic approach to optimization is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical and highly substrate-dependent.[8] Sterically hindered biarylphosphine ligands are often effective.[8] Using a pre-catalyst can be more efficient as it avoids the in-situ reduction of Pd(II) to Pd(0).[9]

  • Base Selection: The base plays a crucial role in the catalytic cycle.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[8] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[8]

  • Solvent Choice: The solvent must effectively dissolve the reactants and the base.[8] Common solvents include toluene, dioxane, and THF.[8][10] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[8]

  • Temperature: Typical reaction temperatures are between 80-100°C.[8][11] However, for thermally sensitive substrates, lower temperatures with stronger bases might be required. Conversely, challenging substrates may need higher temperatures.[8]

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your reagents and solvents are anhydrous.[8]

Troubleshooting_Low_Yield_Buchwald_Hartwig start Low Yield Observed catalyst_check Check Catalyst System (Pd Source & Ligand) start->catalyst_check base_check Check Base (Strength & Solubility) start->base_check solvent_check Check Solvent start->solvent_check conditions_check Check Reaction Conditions (Temperature, Time, Atmosphere) start->conditions_check catalyst_action Screen different ligands (e.g., biarylphosphines). Use a pre-catalyst. catalyst_check->catalyst_action base_action Try a stronger base (e.g., NaOtBu) or a weaker base for sensitive substrates (e.g., Cs2CO3). base_check->base_action solvent_action Switch to a different solvent (e.g., Toluene, Dioxane, THF). Ensure it's anhydrous. solvent_check->solvent_action conditions_action Increase temperature for slow reactions. Ensure inert atmosphere (Ar/N2). Increase reaction time. conditions_check->conditions_action end Improved Yield catalyst_action->end base_action->end solvent_action->end conditions_action->end

Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction between a fluoroarene and an amine is not proceeding. What could be the issue?

A: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient.

  • Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the fluorine atom is typically required to activate the ring for nucleophilic attack.[4] If your fluoroarene is electron-neutral or electron-rich, a standard SNAr reaction is unlikely to proceed without a catalyst.[12]

  • Base: A base is usually required to deprotonate the amine nucleophile or to neutralize the HF generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[5] For weaker nucleophiles, a stronger base may be needed to generate the corresponding anion.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[5]

Q: I am observing the formation of side products in my SNAr reaction. What are the common side reactions?

A: Common side reactions in SNAr with amine nucleophiles include:

  • Di-substitution: If there are multiple leaving groups on the aromatic ring, di-substitution can occur, especially if an excess of the amine is used or if the reaction is run for an extended period.

  • Reaction with the Solvent: In some cases, the solvent (e.g., DMF) can decompose or react with the starting materials under harsh conditions.

  • Reaction at other positions: While less common with fluorine as the leaving group, if other halogens are present, the amine may react at those positions as well, depending on the activation of the ring.

SNAr_Mechanism reactants Fluoroarene (Ar-F) + Nucleophile (Nu-H) step1 Nucleophilic Attack reactants->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Leaving Group intermediate->step2 products Substituted Product (Ar-Nu) + F- step2->products

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of fluorinated aniline derivatives.

Table 1: Buchwald-Hartwig Amination of Fluoroaryl Halides

Aryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-FluorobromobenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295
3-Fluoro-chlorobenzeneAnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1102488
2,4-DifluorobromobenzeneBenzylamineG3-XPhos (1.5)-K₃PO₄t-AmylOH1001892

Table 2: Nucleophilic Aromatic Substitution (SNAr) with Fluoroarenes

FluoroareneAmineBaseSolventTemp (°C)Time (h)Yield (%)
1-Fluoro-2,4-dinitrobenzenePiperidineK₂CO₃DMF25298
2,4-DifluoronitrobenzeneMorpholineEt₃NEtOH80694
3-Fluoro-5-nitrobenzonitrileAmmonia-aq. NH₃1001285

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Fluoronitroarene
  • Setup: In a high-pressure reactor (autoclave), add the fluoronitroarene and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 wt% of Pd/C or Pt/C) to the mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Inerting: Seal the reactor and purge the system three times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Hydrogenation: Following the inert gas purge, purge the system three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 25-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude fluorinated aniline can be purified by distillation, recrystallization, or column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried flask, add the aryl halide, the amine, the base (e.g., NaOtBu, Cs₂CO₃), and a stir bar.

  • Inerting: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst and ligand (or a pre-formed catalyst complex) and the anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: In a round-bottom flask, dissolve the activated fluoroarene in a polar aprotic solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add the amine nucleophile (typically 1.1-1.5 equivalents) to the solution, followed by the base (e.g., K₂CO₃, 2 equivalents).[5]

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) multiple times.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]

References

Technical Support Center: Purification of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Ethyl 4-Amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-Amino-2-fluorobenzoic acid or 4-acetamido-2-fluorobenzoic acid.[1]

  • Byproducts of Esterification: Including residual acid catalyst and water.

  • Related Isomers: Positional isomers that may arise from impurities in the starting materials.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol, ethyl acetate, or hexane.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying impurities.[2] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities.[3][4] Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups and the absence of certain impurities.[3]

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound at 4°C and protected from light to maintain its stability and prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[5][6]

  • Cause:

    • The solution is too concentrated.[6]

    • The cooling rate is too fast.[6]

    • The presence of impurities has significantly lowered the melting point of the mixture.[7]

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.[7]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.[6]

    • Allow the solution to cool down more slowly. Insulating the flask can help.[8]

    • If the problem persists, consider using a different solvent or a mixed solvent system with a lower boiling point.[9]

Problem: No crystals form even after the solution has cooled.

  • Cause:

    • The solution is too dilute (excess solvent was used).[5]

    • The solution is in a state of supersaturation.[10]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[10]

      • Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystallization.[5]

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]

    • Further Cooling: If crystals do not form at room temperature, cool the flask in an ice bath.[6]

Problem: The final yield of purified crystals is very low.

  • Cause:

    • Too much solvent was used during dissolution, leaving a significant amount of the compound in the mother liquor.[8]

    • Premature crystallization occurred during a hot filtration step.

    • The crystals were washed with a solvent in which they are significantly soluble.

  • Solution:

    • Use the minimum amount of hot solvent necessary for complete dissolution.

    • To recover more product, a portion of the solvent from the filtrate can be evaporated to yield a "second crop" of crystals.[5]

    • When washing the crystals, use a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Summary: Recrystallization Possible Cause Recommended Action
"Oiling Out" Solution too concentrated; Cooling too rapid; High impurity levelReheat, add more solvent, cool slowly.[6][7]
No Crystal Formation Solution too dilute; SupersaturationScratch flask interior; Add seed crystal; Evaporate excess solvent.[5][10]
Low Crystal Yield Too much solvent used; Product loss during washingUse minimal hot solvent; Wash with ice-cold solvent.[8]
Column Chromatography Issues

Problem: The compound is not eluting from the column or is showing significant tailing.

Aromatic amines like this compound can interact strongly with the acidic silica gel stationary phase, leading to poor separation.[11]

  • Cause:

    • Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.

    • The mobile phase is not polar enough to elute the compound.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[11]

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in the mobile phase.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel column.

Troubleshooting Summary: Column Chromatography Possible Cause Recommended Action
Poor Elution/Tailing Strong interaction with silica gel; Mobile phase not polar enoughAdd triethylamine to the mobile phase; Increase mobile phase polarity; Use alumina or amine-functionalized silica.[11]
Poor Separation Inappropriate mobile phase polarityOptimize the solvent system using Thin Layer Chromatography (TLC) first.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating this compound from acidic and neutral impurities.[12][13]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.[14]

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 3 M HCl) to the separatory funnel.[12]

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated amine salt will be in the aqueous layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of the dilute acid to ensure complete recovery.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute aqueous base solution (e.g., 6 M NaOH) until the solution is basic (check with pH paper).[13] this compound will precipitate out as a solid.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Acid-Base Extraction Parameters Value/Reagent
Organic Solvent Diethyl Ether or Dichloromethane
Acidic Solution 3 M Hydrochloric Acid[12]
Basic Solution 6 M Sodium Hydroxide[13]
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. A mixture of ethanol and hexane has been reported as an effective solvent system.[1]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If needed, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Recrystallization Solvent Systems Suitability
Ethanol/Hexane Reported as effective.[1]
Ethanol or Methanol Good starting points for polar compounds.[6]
Ethanol/Water A potential mixed solvent system to try.
Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel column chromatography.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel1 Separatory Funnel Crude->SepFunnel1 AddHCl Add 3M HCl AddHCl->SepFunnel1 OrganicLayer1 Organic Layer (Neutral & Acidic Impurities) SepFunnel1->OrganicLayer1 Separate Layers AqueousLayer1 Aqueous Layer (Protonated Amine) SepFunnel1->AqueousLayer1 Precipitate Precipitation AqueousLayer1->Precipitate AddNaOH Add 6M NaOH AddNaOH->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for the purification of this compound via acid-base extraction.

RecrystallizationTroubleshooting start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals oiling_out->no_crystals No reheat Reheat Solution oiling_out->reheat Yes scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed If scratching fails concentrate Evaporate Solvent no_crystals->concentrate If seeding fails add_solvent Add More Solvent reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly solution1 Solution for 'Oiling Out' cool_slowly->solution1 solution2 Solution for No Crystals scratch->solution2 seed->solution2 concentrate->solution2

References

Stability and storage conditions for Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Ethyl 4-Amino-2-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry and cool place.[1][2] Specific recommendations include refrigeration at 4°C and protection from light.[3]

Q2: I observed a change in the physical appearance of my this compound sample. What could be the cause?

A2: A change in physical appearance, such as discoloration or clumping, may indicate degradation of the compound. This could be due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures. It is crucial to re-evaluate your storage protocol and consider analytical testing of the sample to assess its purity.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways. The most common is the hydrolysis of the ester bond, which would yield 4-Amino-2-fluorobenzoic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions. Additionally, as an aromatic amine, there is a potential for oxidative degradation. The carbon-fluorine bond is generally strong, but photodegradation could potentially lead to defluorination or other modifications to the aromatic ring.

Q4: How can I troubleshoot unexpected results in my experiments that might be related to the stability of this compound?

A4: If you suspect that the stability of this compound is affecting your experimental outcomes, we recommend the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Q1).

  • Perform a Purity Check: Use an appropriate analytical method, such as HPLC, to determine the purity of your current stock. Compare this to the certificate of analysis of a new, unopened sample if available.

  • Use a Fresh Sample: If possible, repeat the experiment with a fresh, unopened sample of this compound to see if the issue persists.

  • Consider Solution Stability: If you are preparing stock solutions, evaluate their stability over time and under your experimental conditions. It may be necessary to prepare fresh solutions for each experiment.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource
Temperature 4°C[3]
Light Protect from light[3]
Atmosphere Store in a dry, well-ventilated place[1]
Container Keep container tightly closed[1][4]

Experimental Protocols

Forced Degradation Study Protocol for this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This type of study is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with 0.1 M NaOH and dilute with methanol to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with 0.1 M HCl and dilute with methanol to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the exposed sample and the control by HPLC.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 10-20% degradation of the active pharmaceutical ingredient.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Results check_stability Suspect Stability of this compound? start->check_stability verify_storage Verify Storage Conditions (Temp, Light, Moisture) check_stability->verify_storage purity_check Perform Purity Analysis (e.g., HPLC) verify_storage->purity_check Storage OK use_fresh Repeat Experiment with a Fresh Sample verify_storage->use_fresh Storage Issue Found compare_results Compare Purity to CoA or Fresh Sample purity_check->compare_results compare_results->use_fresh Purity Compromised solution_stability Evaluate Stock Solution Stability compare_results->solution_stability Purity OK problem_solved Problem Resolved use_fresh->problem_solved Issue Resolved consult_support Consult Technical Support use_fresh->consult_support Issue Persists prepare_fresh_sol Prepare Fresh Solutions Daily solution_stability->prepare_fresh_sol Solution Unstable solution_stability->consult_support Solution Stable prepare_fresh_sol->problem_solved

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation product1 4-Amino-2-fluorobenzoic Acid + Ethanol hydrolysis->product1 product2 Oxidized Species (e.g., N-oxides, colored products) oxidation->product2 product3 Defluorinated and/or Ring-Modified Products photodegradation->product3

Caption: Plausible degradation pathways.

References

Technical Support Center: Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted aminobenzoates.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Problem 1: Low or No Yield in Fischer Esterification

The Fischer esterification of an aminobenzoic acid is a common method for synthesizing aminobenzoates. However, several factors can lead to poor yields.

Troubleshooting Workflow

start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Sufficient Acid Catalyst? check_reagents->check_catalyst Reagents OK issue_reagents Issue: Impure reagents or incorrect ratios. check_reagents->issue_reagents check_equilibrium Is the Equilibrium Shifted Towards Products? check_catalyst->check_equilibrium Catalyst OK issue_catalyst Issue: Amino group neutralizes catalytic acid. check_catalyst->issue_catalyst check_temp Verify Reaction Temperature check_equilibrium->check_temp Equilibrium Addressed issue_equilibrium Issue: Water byproduct is inhibiting the forward reaction. check_equilibrium->issue_equilibrium check_workup Review Workup Procedure check_temp->check_workup Temperature OK issue_temp Issue: Insufficient heat or overheating. check_temp->issue_temp issue_workup Issue: Product lost during neutralization or extraction. check_workup->issue_workup solution Yield Improved check_workup->solution Workup Optimized

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Detailed Steps & Solutions

Potential Cause Explanation Recommended Solution
Insufficient Acid Catalyst The amino group of the aminobenzoic acid is basic and will neutralize the acid catalyst (e.g., H₂SO₄). If only a catalytic amount of acid is used, the reaction will not proceed efficiently.[1]Use at least a stoichiometric amount of the strong acid catalyst relative to the aminobenzoic acid to ensure enough acid is present to both protonate the amino group and catalyze the esterification.[1]
Unfavorable Equilibrium Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[2][3]Use a large excess of the alcohol reactant to shift the equilibrium towards the product side (Le Châtelier's principle).[2][3] If feasible, remove water as it forms using a Dean-Stark apparatus.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material.[4] Ensure the reaction is heated to a gentle reflux, with the temperature depending on the alcohol used (typically 60-110°C).[4]
Product Loss During Workup The aminobenzoate product is often precipitated by neutralizing the acidic reaction mixture. If the pH is not adjusted correctly, the product may remain in solution.After cooling the reaction, pour it into ice water and slowly add a base like 10% sodium carbonate solution until the pH is approximately 8.[1] This ensures the amino group is deprotonated, making the ester less water-soluble and causing it to precipitate.[5]
Exothermic Acid Addition The initial addition of concentrated sulfuric acid to the alcohol is highly exothermic and can cause localized boiling and potential degradation if not controlled.[4]Add the concentrated acid slowly while cooling and stirring the alcohol mixture to effectively dissipate the heat.[4]
Problem 2: Incomplete Reduction of Nitrobenzoates or Side Reactions

The reduction of a substituted nitrobenzoate is another key route to aminobenzoates. Challenges include incomplete reactions, catalyst poisoning, and the formation of undesired byproducts.

Troubleshooting Workflow

start Incomplete Reduction or Side Reactions check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_h2_source Ensure Adequate Hydrogen Source check_catalyst->check_h2_source Catalyst OK issue_catalyst Issue: Catalyst is old, inactive, or insufficient amount. check_catalyst->issue_catalyst check_solvent Assess Solvent Choice check_h2_source->check_solvent H₂ Source OK issue_h2 Issue: Poor H₂ delivery or depleted transfer hydrogenation reagent. check_h2_source->issue_h2 check_impurities Check for Catalyst Poisons check_solvent->check_impurities Solvent OK issue_impurities Issue: Sulfur or other impurities in starting material are poisoning the catalyst. check_solvent->issue_impurities check_conditions Review Reaction Conditions (Temp, Pressure) check_impurities->check_conditions Substrate Pure check_impurities->issue_impurities issue_conditions Issue: Conditions are too mild for complete reduction or too harsh, causing side reactions. check_conditions->issue_conditions solution Successful Reduction check_conditions->solution Conditions Optimized issue_solvent Issue: Poor substrate solubility or incompatible solvent.

Caption: Troubleshooting workflow for nitrobenzoate reduction.

Detailed Steps & Solutions

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The hydrogenation catalyst (e.g., Pd/C) may be old, have reduced activity, or be used in insufficient quantities.Use a fresh batch of catalyst. For difficult reductions, consider a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[6] A typical starting catalyst loading is 10% (w/w).[7]
Catalyst Poisoning Impurities in the starting material, particularly sulfur-containing compounds, can irreversibly poison the catalyst, halting the reaction.[6]Purify the starting nitrobenzoate before the reduction step. If poisoning is suspected, increasing the catalyst loading may help, but purification is the better solution.
Poor Hydrogen Delivery For catalytic hydrogenations using H₂ gas, poor mixing or leaks in the system can prevent sufficient hydrogen from reaching the catalyst surface.Ensure vigorous stirring to facilitate gas-liquid mixing.[6] If using a balloon, purge the flask with vacuum and H₂ cycles to create an inert atmosphere.[7] Consider bubbling H₂ through the reaction mixture.
Incompatible Functional Groups Standard catalytic hydrogenation can reduce other functional groups in the molecule (e.g., alkenes, alkynes).For molecules with other reducible groups, consider using milder or more chemoselective reducing agents. Tin(II) chloride (SnCl₂) in an acidic solution is a mild and effective option.[8] A method using indium powder in aqueous ethanol with ammonium chloride has also been shown to be selective.[9]
Suboptimal Solvent/Conditions The choice of solvent can impact reaction rate and success. Some reductions may require elevated temperature or pressure.Polar solvents like ethanol and methanol are generally good choices for catalytic hydrogenation.[6] Adding acetic acid can sometimes facilitate the reaction, especially for deprotection.[6] If the reaction is sluggish, gentle heating may be applied.[6]
Problem 3: Purification and Isolation Difficulties

Isolating a pure substituted aminobenzoate can be challenging due to the presence of isomers, unreacted starting materials, or side products.

Troubleshooting Table

Issue Common Cause Recommended Solution(s)
Difficulty Separating Isomers Positional isomers (ortho, meta, para) often have very similar physical properties (e.g., boiling point, solubility), making separation by standard crystallization difficult.[10]Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns, is highly effective for separating aminobenzoate isomers.[10][11] For preparative scale, glass columns packed with C18 silica can be used, sometimes requiring high pH mobile phases for successful separation.[12]
Product is an Oil, Not a Solid The product may have a low melting point or be impure, preventing crystallization.Purification: Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. Extraction: During workup, ensure the aqueous layer is at the correct pH to fully neutralize the amine. Extract with a suitable organic solvent. The product can then be isolated by evaporating the solvent.
Product Contaminated with Starting Material Incomplete reaction. For esterifications, the unreacted aminobenzoic acid can be difficult to separate.Workup Optimization: During the basic wash (e.g., with Na₂CO₃ solution), the unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble, while the desired ester product is not. This allows for separation via extraction.[1]
Formation of Multiple Products In syntheses involving nucleophilic substitution on a halo-aromatic precursor, the primary amine product can sometimes react further to form secondary and tertiary amines.[13]Use Excess Nucleophile: When using ammonia or an amine as a nucleophile, using a large excess can favor the formation of the primary amine product.[13] Gabriel Synthesis: For a cleaner synthesis of primary amines, consider the Gabriel synthesis, which prevents overalkylation.[14]

Frequently Asked Questions (FAQs)

Q1: Why did my Fischer esterification of p-aminobenzoic acid require so much sulfuric acid? A1: The amino group (-NH₂) on p-aminobenzoic acid is basic and reacts with the acid catalyst. You need to add enough acid to protonate the amino group (forming -NH₃⁺) and still have enough left over to act as a catalyst for the esterification reaction. Therefore, stoichiometric amounts of acid are often necessary, rather than purely catalytic amounts.[1]

Q2: My catalytic hydrogenation of a nitrobenzoate is not working. I'm using Pd/C and a hydrogen balloon. What should I check first? A2: First, ensure your catalyst is active; old Pd/C can lose its effectiveness.[6] Second, verify your hydrogen delivery. Purge the reaction flask thoroughly by evacuating it and refilling with hydrogen several times to remove all air.[7] Ensure vigorous stirring to maximize contact between the hydrogen, solvent, and catalyst.[6] Finally, check your starting material for impurities, especially sulfur, which can poison the catalyst.[6]

Q3: I performed a reaction to synthesize an aminobenzoate, and the workup involves neutralizing with sodium carbonate. Why is the pH important? A3: Adjusting the pH is crucial for isolating your product. In the acidic reaction medium, the amino group of your product is protonated (-NH₃⁺), making it a salt and more soluble in the aqueous phase. By adding a base like sodium carbonate to raise the pH to around 8, you deprotonate the ammonium salt to the free amine (-NH₂).[1][5] This makes the aminobenzoate product much less soluble in water, causing it to precipitate out or allowing it to be efficiently extracted into an organic solvent.[1]

Q4: How can I monitor the progress of my aminobenzoate synthesis? A4: Thin-Layer Chromatography (TLC) is a simple and effective method.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the product spot. This helps you determine when the reaction is complete and prevents unnecessary heating, which could lead to side reactions.[4]

Q5: The nitration of my aminobenzoate resulted in a dark, tarry mixture and a low yield of the desired product. What went wrong? A5: The amino group is highly activating and very sensitive to oxidation by strong oxidizing agents like nitric acid. This often leads to the formation of dark, polymeric tar.[15] Additionally, the strong acidic conditions of the nitrating mixture protonate the amino group, making it a meta-director, which can lead to a mixture of isomers.[15]

Q6: How can I avoid the problems associated with nitrating an aminobenzoate directly? A6: The most effective strategy is to protect the amino group before nitration. You can react the aminobenzoate with acetic anhydride to form an N-acetyl group (-NHCOCH₃). This group is still an ortho, para-director but is less activating and much less susceptible to oxidation.[15] After the nitration step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[15]

Experimental Protocols

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol.

Reaction Scheme

PABA p-Aminobenzoic Acid Benzocaine Ethyl p-Aminobenzoate PABA->Benzocaine Plus1 Plus1 PABA->Plus1 + Benzocaine_Plus_Water Ethanol Ethanol (excess) Ethanol->Benzocaine H2SO4 H₂SO₄ (conc.) Heat Reflux Water Water Plus2 Plus2 Benzocaine->Plus2 + Plus1->Ethanol Benzocaine_Plus_Water->Benzocaine Plus2->Water

Caption: Fischer esterification of PABA to Benzocaine.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
p-Aminobenzoic Acid (PABA)137.141.2 g0.0087
Absolute Ethanol46.0712.0 mL0.205
Concentrated Sulfuric Acid98.081.0 mL0.018
10% Sodium Carbonate Solution-~10 mL-
Ice Water18.0230 mL-

Procedure

  • In a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid to 12.0 mL of absolute ethanol. Stir the mixture until the solid is suspended.

  • In a fume hood, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. A precipitate is expected to form.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.[1]

  • While stirring, slowly add approximately 10 mL of 10% sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8.[1]

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.

  • Dry the product to a constant weight and calculate the percent yield.

Protocol 2: Synthesis of Ethyl p-Aminobenzoate via Reduction of Ethyl p-Nitrobenzoate

This protocol describes the synthesis of benzocaine by the catalytic hydrogenation of ethyl p-nitrobenzoate.

Reaction Scheme

Nitro Ethyl p-Nitrobenzoate Amino Ethyl p-Aminobenzoate Nitro->Amino Plus1 Plus1 Nitro->Plus1 + Amino_Plus_Water H2 H₂ (gas) H2->Amino PdC Pd/C Ethanol Ethanol Water 2 H₂O Plus2 Plus2 Amino->Plus2 + Plus1->H2 Amino_Plus_Water->Amino Plus2->Water

Caption: Reduction of ethyl p-nitrobenzoate.

Materials

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl p-nitrobenzoate195.171.95 g0.01
10% Palladium on Carbon (Pd/C)-0.2 g-
Ethanol (95%)46.0715 mL-
Hydrogen (H₂) Gas2.02BalloonExcess

Procedure

  • To a reaction flask suitable for hydrogenation, add a solution of 1.95 g of ethyl p-nitrobenzoate in 15 mL of 95% ethanol.

  • Carefully add 0.2 g of 10% Pd/C catalyst to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask under vacuum and then refill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the filter cake with water before disposal.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or ether, to obtain the pure ethyl p-aminobenzoate.

References

How to monitor the progress of Ethyl 4-Amino-2-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Amino-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: A prevalent method for synthesizing this compound is through the esterification of 4-Amino-2-fluorobenzoic acid. This typically involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or with the use of reagents like thionyl chloride followed by ethanol. Another documented approach involves the reduction of a nitro group precursor, such as Ethyl 4-nitro-2-fluorobenzoate.

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively track the consumption of the starting material (4-Amino-2-fluorobenzoic acid) and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the conversion by analyzing the proton signals of the starting material and the product.[4]

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: Discoloration, often appearing as a yellow or brownish tint, is typically due to the oxidation of the amino group or the presence of impurities. To address this, recrystallization from a suitable solvent system, such as ethanol-hexane, is recommended.[5] If discoloration persists, treating the solution with activated charcoal during the purification process can help remove colored impurities. It is also crucial to store the purified this compound protected from light and air to prevent degradation.

Q4: What are the characteristic spectral peaks I should look for to confirm the identity and purity of this compound?

A4: To confirm the structure and assess the purity of your synthesized this compound, you should look for characteristic signals in various spectra. While specific data for the 2-fluoro isomer is not abundant, data for the related ethyl 4-aminobenzoate provides a good reference.[6][7]

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), and aromatic protons. The chemical shifts of the aromatic protons will be influenced by the amino and fluoro substituents.[8]

  • ¹³C NMR: Look for signals corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, and the aromatic carbons. The carbon attached to the fluorine atom will show a characteristic coupling (C-F coupling).

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700 cm⁻¹), and C-F stretching (typically in the 1100-1300 cm⁻¹ region).[6][7]

  • Mass Spectrometry: The molecular ion peak ([M]⁺) should correspond to the molecular weight of this compound (183.18 g/mol ).[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.[3]
Inefficient esterification catalyst.Ensure the acid catalyst is fresh and used in the correct stoichiometric amount. For difficult esterifications, consider using thionyl chloride to first form the acid chloride, followed by the addition of ethanol.
Loss of product during workup.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent.
Presence of Starting Material in Final Product Incomplete reaction.As mentioned above, ensure the reaction has gone to completion by monitoring with an appropriate analytical technique.
Insufficient purification.If starting material is still present after the initial workup, repurify the product using column chromatography or recrystallization.
Formation of Side Products Reaction temperature is too high.Carefully control the reaction temperature. Side reactions, such as polymerization or degradation, can occur at elevated temperatures.
Presence of impurities in starting materials.Use high-purity starting materials. Impurities can lead to unwanted side reactions.[3]
Inconsistent Results Between Batches Variability in reagent quality or reaction conditions.Standardize the experimental protocol. Use reagents from the same batch if possible and ensure consistent control over reaction parameters like temperature, stirring speed, and reaction time.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate is commonly used. The ratio can be optimized, starting with a 70:30 (v/v) mixture, to achieve good separation between the starting material and the product.[10]

  • Visualization:

    • Develop the TLC plate in a chamber saturated with the mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: An HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 305 nm).[11][12]

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).[11]

  • Analysis: Inject the sample and analyze the chromatogram for the peaks corresponding to the starting material and the product. Purity can be determined by the relative peak areas.

Infrared (IR) Spectroscopy for Functional Group Analysis
  • Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or ATR (Attenuated Total Reflectance) accessory.[4][7]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with the expected characteristic absorption bands for the functional groups present in this compound.

Functional Group **Expected Wavenumber (cm⁻¹) **
N-H Stretch (Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)~1700
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ester)1100 - 1300
C-F Stretch1100 - 1300

Table based on general IR correlation charts and data for similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product. The presence of the ethyl group, the substituted aromatic ring, and the amino group protons should be evident.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_characterization Characterization synthesis Esterification of 4-Amino-2-fluorobenzoic Acid tlc TLC Analysis synthesis->tlc Periodic Sampling hplc_gc HPLC/GC Analysis (Optional, for quantitative checks) tlc->hplc_gc extraction Extraction tlc->extraction Upon Completion drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization or Column Chromatography evaporation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity HPLC/GC Purity Check purification->purity

Caption: General experimental workflow for the synthesis and monitoring of this compound.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues cluster_discoloration Product Appearance start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product start->impure_product discolored Discolored Product start->discolored check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion incomplete Incomplete: Extend Time/Temp check_completion->incomplete No complete Complete: Check Workup/Catalyst check_completion->complete Yes check_sm Starting Material Present? impure_product->check_sm sm_present Yes: Re-purify (Recrystallization/Column) check_sm->sm_present Yes sm_absent No: Side Products Formed? check_sm->sm_absent No side_products Yes: Optimize Temp/Reagents sm_absent->side_products Yes no_side_products No: Check for Discoloration sm_absent->no_side_products No charcoal Treat with Activated Charcoal during Recrystallization discolored->charcoal storage Store protected from light and air charcoal->storage

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 4-Amino-2-fluorobenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthesis routes start from either 4-acetamido-2-fluorobenzoic acid or 2-amino-4-fluorobenzoic acid. The former involves the simultaneous esterification and deacetylation, while the latter is a direct esterification. Another approach involves the reduction of a nitro-group precursor, which can be cost-effective for large-scale operations.

Q2: What are the critical parameters to monitor during the scale-up of the esterification reaction?

A2: When scaling up the esterification, it is crucial to monitor temperature control, the rate of reagent addition, and efficient mixing. The reaction can be exothermic, and localized overheating may lead to the formation of impurities.[1] Proper agitation is essential to ensure homogenous reaction conditions in a larger reactor.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurities, ensure the use of high-purity starting materials.[1] During the reaction, strict temperature control and monitoring of the reaction progress by techniques like TLC or HPLC are vital to prevent side reactions.[1][2] In the workup phase, careful pH adjustment during extraction and washing steps can help remove process-related impurities.[2]

Q4: My final product is discolored. What is the likely cause and how can I fix it?

A4: Discoloration, often a yellow or brown tint, can be due to the oxidation of the amino group or the presence of aromatic impurities.[2] This can be addressed by treating the solution with activated carbon during the purification process. Recrystallization from a suitable solvent system, such as ethanol-hexane, can also effectively remove colored impurities.[3] It is also important to store the purified product protected from light and air.[2]

Q5: I am experiencing low yields. What are the potential reasons and how can I improve the yield?

A5: Low yields can stem from an incomplete reaction, loss of product during workup, or competing side reactions.[1][2] To improve the yield, ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature if necessary.[2] During the workup, optimize the extraction procedure, including the pH of the aqueous layer and the volume of the extraction solvent.[2] Washing the filter cake thoroughly during isolation can also help recover more product.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Monitor reaction progress via TLC/HPLC and consider extending reaction time or moderately increasing temperature.[2]
Product loss during workup.Optimize extraction pH and solvent volume. Perform multiple extractions. Ensure thorough washing of any filter cakes.[1][2]
Side reactions.Use high-purity starting materials. Maintain strict temperature control.[1]
Product Purity Issues Presence of unreacted starting material.Ensure the reaction proceeds to completion.
Formation of by-products (e.g., from overheating).Implement efficient cooling and controlled addition of reagents to manage exotherms.
Discoloration (oxidation).Treat with activated carbon during purification. Recrystallize from an appropriate solvent system. Store the final product under an inert atmosphere and protected from light.[2][3]
Difficulties in Product Isolation Slow filtration.For large-scale filtration, consider using a filter aid like Celite®. Performing the filtration of the hot solution can also improve the rate by reducing viscosity.[1]
Poor precipitation/crystallization.Carefully control the pH during precipitation. Ensure the solution is sufficiently concentrated before cooling. Seeding with a small crystal of the pure product can induce crystallization.
Inconsistent Results at Scale Poor heat and mass transfer in a large reactor.Ensure adequate agitation and use a reactor with appropriate heating/cooling capacity.
Non-homogenous reaction mixture.Verify that all reactants are fully dissolved before initiating the reaction.[4]

Experimental Protocols

Method 1: From 4-Acetamido-2-fluorobenzoic Acid
  • Reaction Setup: In a suitable reactor, suspend 4-acetamido-2-fluorobenzoic acid in ethyl alcohol.

  • Catalyst Addition: Add a catalytic amount of boron trifluoride etherate.[3]

  • Reaction: Heat the mixture to reflux and maintain for approximately 22 hours.[3] Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Slowly distill off the solvent while adding fresh ethyl alcohol to maintain the volume.[3]

    • After a significant portion of the solvent has been exchanged, evaporate the remaining solvent under reduced pressure.[3]

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[3]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification:

    • Evaporate the solvent to yield the crude solid.

    • Recrystallize the solid from an ethanol-hexane mixture to obtain pure this compound.[3]

Method 2: From 2-Amino-4-fluorobenzoic Acid
  • Reaction Setup: Dissolve 2-Amino-4-fluorobenzoic acid in anhydrous ethanol and cool the solution.

  • Reagent Addition: Slowly add thionyl chloride to the cooled solution.

  • Reaction: Reflux the reaction mixture. The reaction time can be several days, and progress should be monitored by TLC or HPLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with a 2N sodium hydroxide solution.

    • Dry the organic layer and concentrate in a vacuum to yield the product.

Quantitative Data Summary

ParameterMethod 1 (from 4-Acetamido-2-fluorobenzoic Acid)Method 2 (from 2-Amino-4-fluorobenzoic Acid)
Starting Material 4-Acetamido-2-fluorobenzoic acid2-Amino-4-fluorobenzoic acid
Key Reagents Ethyl alcohol, Boron trifluoride etherateAnhydrous ethanol, Thionyl chloride
Reaction Time ~22 hoursMultiple days
Reported Yield Not specified, but generally goodUp to 94%
Purity (post-recrystallization) >98%>98%

Visualizations

experimental_workflow cluster_method1 Method 1: From 4-Acetamido-2-fluorobenzoic Acid cluster_method2 Method 2: From 2-Amino-4-fluorobenzoic Acid start1 Start: 4-Acetamido-2-fluorobenzoic Acid in Ethyl Alcohol reflux1 Add BF3·OEt2 Reflux (~22h) start1->reflux1 workup1 Solvent Exchange & Evaporation reflux1->workup1 extraction1 Dissolve in Ethyl Acetate Wash with NaHCO3 workup1->extraction1 purification1 Recrystallize from Ethanol/Hexane extraction1->purification1 end1 End: Pure Ethyl 4-Amino-2-fluorobenzoate purification1->end1 start2 Start: 2-Amino-4-fluorobenzoic Acid in Anhydrous Ethanol reflux2 Add Thionyl Chloride Reflux start2->reflux2 workup2 Concentrate reflux2->workup2 extraction2 Dilute with Ethyl Acetate Wash with NaOH workup2->extraction2 purification2 Concentrate in Vacuum extraction2->purification2 end2 End: Ethyl 4-Amino-2-fluorobenzoate purification2->end2

Caption: Comparative workflow of two synthesis routes for this compound.

troubleshooting_workflow start Low Product Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes review_conditions Review Reaction Conditions (Time, Temperature) incomplete->review_conditions investigate_workup Investigate Workup Procedure complete->investigate_workup check_reagents Check Reagent Stoichiometry and Purity review_conditions->check_reagents optimize_extraction Optimize Extraction (pH, Solvent Volume) investigate_workup->optimize_extraction

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-Amino-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for structurally similar compounds, such as 4-aminobenzoic acid ethyl ester (ABEE) and other aromatic amines, to propose effective analytical approaches.[1][2]

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics of these two techniques for the analysis of this compound.

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; can distinguish compounds with the same retention time but different masses.
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL range
Quantitative Accuracy High, with proper calibration.High, often requires isotopically labeled internal standards for best accuracy.[3]
Impurity Profiling Good for known impurities with chromophores.Excellent for both known and unknown impurity identification and structural elucidation.[4][5]
Instrumentation Cost LowerHigher
Method Development Generally simpler.More complex, involves optimization of ionization source and mass analyzer parameters.
Typical Application Routine quality control, purity assessment, and content uniformity.Trace level quantification, metabolite identification, impurity characterization, and stability studies.

Experimental Protocols

The following sections detail the proposed experimental protocols for the analysis of this compound using HPLC-UV and LC-MS.

Proposed HPLC-UV Method

This method is designed for the routine quality control and purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 305 nm (based on the UV absorbance maximum of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Proposed LC-MS Method

This method is suitable for trace-level quantification and the identification of impurities and degradation products of this compound.

1. Instrumentation and Materials:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

4. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method, but lower concentrations are typically used due to the higher sensitivity of the MS detector. The use of an isotopically labeled internal standard is recommended for accurate quantification.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for both the proposed HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weighing & Dissolution prep_dilute Serial Dilution prep_start->prep_dilute prep_filter Filtration (0.45 µm) prep_dilute->prep_filter hplc_inject Autosampler Injection prep_filter->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect data_acq Chromatogram Acquisition hplc_detect->data_acq data_int Peak Integration data_acq->data_int data_quant Quantification data_int->data_quant

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep_start Weighing & Dissolution (with Internal Standard) prep_dilute Serial Dilution prep_start->prep_dilute prep_filter Filtration (0.22 µm) prep_dilute->prep_filter lc_inject Autosampler Injection prep_filter->lc_inject lc_sep C18 Column Separation lc_inject->lc_sep ms_ion ESI Ionization (+) lc_sep->ms_ion ms_detect Mass Detection (SIM/MRM) ms_ion->ms_detect data_acq Mass Spectra Acquisition ms_detect->data_acq data_int Peak Integration data_acq->data_int data_quant Quantification & Identification data_int->data_quant

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages. HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and purity assessments where high sensitivity is not a primary concern. On the other hand, LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity identification, and in-depth characterization of the compound. The selection of the appropriate method will ultimately be guided by the specific analytical needs, regulatory requirements, and the intended application of the data.

References

Characterization of Ethyl 4-Amino-2-fluorobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and potential biological activities of Ethyl 4-Amino-2-fluorobenzoate and its derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery by offering objective data and detailed experimental methodologies.

Physicochemical Properties

The introduction of a fluorine atom to the ethyl aminobenzoate scaffold can significantly alter its physicochemical properties, impacting its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental data for this compound and its non-fluorinated analog, Ethyl 4-aminobenzoate, for comparative analysis.

PropertyThis compoundEthyl 4-aminobenzoate (Benzocaine)
Molecular Formula C₉H₁₀FNO₂C₉H₁₁NO₂
Molecular Weight 183.18 g/mol 165.19 g/mol
Melting Point Not available88-92 °C
Boiling Point Not available310 °C
Density Not available1.17 g/cm³
pKa Not available2.5 (at 25°C)[1]
LogP Not available1.86
Solubility Not availableSoluble in ethanol, chloroform, ether; slightly soluble in water.[1]

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. Below are representative spectral data and the detailed experimental protocols for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative Data:

¹H NMR This compound (Predicted) Ethyl 4-aminobenzoate (Experimental) [2][3]
-CH₃ (t) ~1.3 ppm1.35 ppm
-CH₂- (q) ~4.3 ppm4.31 ppm
-NH₂ (s) ~4.5 ppm4.16 ppm
Aromatic-H ~6.4-7.8 ppm (complex splitting due to F)6.62 ppm (d), 7.84 ppm (d)
¹³C NMR This compound (Predicted) Ethyl 4-aminobenzoate (Experimental) [3]
-CH₃ ~14 ppm14.4 ppm
-CH₂- ~61 ppm60.3 ppm
Aromatic C ~100-155 ppm (with C-F coupling)113.7, 119.7, 131.5, 151.0 ppm
C=O ~165 ppm166.8 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 3-4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Representative Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500 (two bands for primary amine)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (ester)1700-1720
C=C Stretch (aromatic)1500-1600
C-N Stretch (aromatic amine)1250-1350
C-O Stretch (ester)1100-1300
C-F Stretch1000-1400

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Representative Data:

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 183. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the carboxyl group (-COOC₂H₅, m/z 73).

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Injector temperature: 250 °C.

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 500.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Biological Activity: A Comparative Overview

While specific biological data for this compound is limited, the broader class of aminobenzoate and fluorinated aromatic compounds has demonstrated a range of biological activities. This section provides a comparative overview based on published findings for related derivatives.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial properties. For instance, Schiff bases derived from PABA have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[4][5][6] The introduction of halogens, including fluorine, can enhance the antimicrobial potency of organic compounds.

Comparative Data (MIC, µg/mL) for Representative Aminobenzoate Derivatives:

Compound TypeS. aureusE. coliC. albicans
PABA-derived Schiff bases15.62 - >10031.25 - >1007.81 - >100
This compound Data not available Data not available Data not available
Ciprofloxacin (control)0.25 - 10.015 - 0.5N/A
Fluconazole (control)N/AN/A0.25 - 8

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., S. aureus, E. coli, C. albicans) according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation and Incubation: Add the standardized microbial suspension to each well. Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Fluorinated organic molecules are prevalent in anticancer drug discovery.[7] Derivatives of aminobenzoic acid have also been explored as potential anticancer agents, with some compounds showing inhibitory activity against key signaling pathways in cancer cells. For example, some 2-aminobenzothiazole derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in cancer.[2]

Comparative Data (IC₅₀, µM) for Representative Derivatives against Cancer Cell Lines:

Compound TypeA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
2-Aminobenzothiazole derivatives6.43 - >505.2 - >50Data not available
This compound Data not available Data not available Data not available
Doxorubicin (control)0.05 - 0.50.1 - 10.1 - 1

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the activities of related compounds, potential targets include pathways involved in cell proliferation and survival.

Diagram of a General Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Test_Compound Test Compound (this compound derivative) Incubation Incubation at 37°C Test_Compound->Incubation Kinase Target Kinase (e.g., Tyrosine Kinase) Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Detection Reagent (e.g., Luminescent ATP detection) Incubation->Detection_Reagent Luminescence_Measurement Luminescence Measurement Detection_Reagent->Luminescence_Measurement Data_Analysis Data Analysis (IC50 determination) Luminescence_Measurement->Data_Analysis

Caption: Workflow for a kinase inhibition assay.

Diagram of a Potential Signaling Pathway Target:

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to Ethyl 4-Amino-2-fluorobenzoate and Other Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their versatility allows for a wide range of chemical modifications to fine-tune their pharmacological properties. This guide provides an objective comparison of Ethyl 4-Amino-2-fluorobenzoate with other aniline derivatives, focusing on their performance in anticancer applications and their metabolic stability. The inclusion of a fluorine atom in this compound can significantly influence its biological activity and pharmacokinetic profile.[2][3]

Quantitative Comparison of Biological Activity and Metabolic Stability

The following tables summarize the in vitro anticancer activity and metabolic stability of this compound and a selection of other aniline derivatives. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Aniline Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compound Fluorinated AminobenzoateA549 (Lung Carcinoma)Data not available
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleFluorinated AminophenylbenzothiazoleMCF-7 (Breast)~0.01-10[4]
MDA-MB-435 (Breast)>10[4]
Fluorinated Schiff Bases of AminophenylhydrazineFluorinated AminophenylhydrazineA549 (Lung Carcinoma)0.64[5]
4-Anilinoquinazoline DerivativesAnilinoquinazolineHepG2 (Liver)8.3[6]
A549 (Lung)6.54[6]
A431 (Skin)4.04[6]

Table 2: Metabolic Stability of Aniline Derivatives in Human Liver Microsomes

CompoundDerivative TypeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound Fluorinated AminobenzoateData not availableData not available
AnilineUnsubstituted AnilineVariableVariable[7]
2,4-dimethylanilineDimethylanilineRapid EliminationHigh[3]
2,6-dimethylanilineDimethylanilineSlower EliminationLow[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the potency of a compound in inhibiting a specific kinase, such as EGFR or VEGFR-2.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Perform serial dilutions of the stock solution to create a range of concentrations.

  • Prepare the kinase, substrate (a peptide or protein that is phosphorylated by the kinase), and ATP solutions in a suitable kinase assay buffer.

2. Kinase Reaction:

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the kinase to each well and incubate briefly to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. Detection:

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent-based assays: Quantify the amount of ADP produced, which is proportional to kinase activity.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[1][7][12]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).

  • Thaw pooled human liver microsomes on ice.

  • Prepare a NADPH-regenerating system solution.

2. Incubation:

  • In a 96-well plate, pre-warm the liver microsomes and the test compound in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by many aniline derivatives and a typical experimental workflow for evaluating anticancer compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Aniline_Derivative Aniline Derivative Aniline_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by aniline derivatives.

Anticancer_Drug_Screening_Workflow Start Start: Compound Library (Aniline Derivatives) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Active_Hits Identification of Active Hits (Low IC50) In_Vitro_Screening->Active_Hits Kinase_Assay Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Active_Hits->Kinase_Assay Metabolic_Stability ADME Profiling (e.g., Microsomal Stability) Active_Hits->Metabolic_Stability Lead_Optimization Lead Optimization (Structure-Activity Relationship) Kinase_Assay->Lead_Optimization Metabolic_Stability->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for anticancer drug screening of aniline derivatives.

References

A Comparative Spectroscopic Analysis of Ethyl 4-Amino-2-fluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of the spectral properties of Ethyl 4-Amino-2-fluorobenzoate and its isomers is presented, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a comprehensive summary of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, highlighting the key differences and similarities among these structurally related compounds.

The study includes a comparative analysis of this compound, along with its isomers Ethyl 3-Amino-4-fluorobenzoate and Ethyl 2-Amino-5-fluorobenzoate. Due to the limited availability of experimental data for the fluorinated compounds, spectral data for the parent compound, Ethyl 4-aminobenzoate, is also included as a reference. This allows for a clearer understanding of the influence of the fluorine atom's position on the spectral characteristics.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-CH₂- (ppm)-CH₃ (ppm)NH₂ (ppm)
Ethyl 4-aminobenzoate7.84 (d, 2H), 6.62 (d, 2H)4.31 (q)1.35 (t)4.16 (br s)
This compoundData not availableData not availableData not availableData not available
Ethyl 3-Amino-4-fluorobenzoate7.4-7.6 (m), 6.8-7.0 (m)~4.3 (q)~1.3 (t)~4.0 (br s)
Ethyl 2-Amino-5-fluorobenzoateData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-NH₂Aromatic C-FOther Aromatic C-CH₂--CH₃
Ethyl 4-aminobenzoate[1]166.8151.0N/A131.5, 119.7, 113.760.314.4
This compoundData not availableData not availableData not availableData not availableData not availableData not available
Ethyl 3-Amino-4-fluorobenzoateData not availableData not availableData not availableData not availableData not availableData not available
Ethyl 2-Amino-5-fluorobenzoate[2]~167~140-150~155-160~110-130~60~14

Note: The chemical shifts for Ethyl 2-Amino-5-fluorobenzoate are estimations based on available spectral data.

Table 3: FT-IR Spectral Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchC=O StretchC-F StretchAromatic C=C Stretch
Ethyl 4-aminobenzoate3424, 33411679N/A~1600, ~1500
This compoundData not availableData not availableData not availableData not available
Ethyl 3-Amino-4-fluorobenzoateData not availableData not availableData not availableData not available
Ethyl 2-Amino-5-fluorobenzoateData not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-C₂H₅]⁺[M-OC₂H₅]⁺Other Key Fragments
Ethyl 4-aminobenzoate16513612092, 65
This compound (Predicted)[3]183154138109
Ethyl 3-Amino-4-fluorobenzoateData not availableData not availableData not availableData not available
Ethyl 2-Amino-5-fluorobenzoateData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of the Spectral Comparison Workflow

Spectral_Comparison_Workflow cluster_isomers Isomer Selection cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison This compound This compound NMR (1H, 13C) NMR (1H, 13C) This compound->NMR (1H, 13C) FT-IR FT-IR This compound->FT-IR Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Ethyl 3-Amino-4-fluorobenzoate Ethyl 3-Amino-4-fluorobenzoate Ethyl 3-Amino-4-fluorobenzoate->NMR (1H, 13C) Ethyl 3-Amino-4-fluorobenzoate->FT-IR Ethyl 3-Amino-4-fluorobenzoate->Mass Spectrometry Ethyl 2-Amino-5-fluorobenzoate Ethyl 2-Amino-5-fluorobenzoate Ethyl 2-Amino-5-fluorobenzoate->NMR (1H, 13C) Ethyl 2-Amino-5-fluorobenzoate->FT-IR Ethyl 2-Amino-5-fluorobenzoate->Mass Spectrometry Data Tabulation Data Tabulation NMR (1H, 13C)->Data Tabulation FT-IR->Data Tabulation Mass Spectrometry->Data Tabulation Spectral Interpretation Spectral Interpretation Data Tabulation->Spectral Interpretation Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis

Caption: Workflow for the spectral comparison of this compound isomers.

Discussion

The introduction of a fluorine atom to the aromatic ring of Ethyl 4-aminobenzoate significantly influences the electronic environment and, consequently, the spectral properties of the molecule. The position of the fluorine atom relative to the amino and ester groups in the different isomers leads to distinct patterns in their NMR, IR, and mass spectra.

In ¹H NMR, the fluorine atom's electronegativity and its coupling with nearby protons are expected to cause significant changes in the chemical shifts and splitting patterns of the aromatic protons. Similarly, in ¹³C NMR, the carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit characteristic shifts and C-F coupling constants.

The C-F bond also gives rise to a strong absorption band in the fingerprint region of the FT-IR spectrum, typically between 1000 and 1400 cm⁻¹, which is absent in the non-fluorinated analog. The position of this band can provide clues about the substitution pattern on the aromatic ring.

In mass spectrometry, the presence of fluorine (mass 19) results in a molecular ion peak at m/z 183 for the fluorinated isomers, compared to m/z 165 for Ethyl 4-aminobenzoate. The fragmentation patterns are also expected to be influenced by the position of the fluorine atom, potentially leading to unique fragment ions for each isomer.

Conclusion

This comparative guide provides a foundational understanding of the spectral differences and similarities among this compound and its isomers. While a complete experimental dataset for the fluorinated compounds remains to be fully compiled in publicly accessible databases, the available data, in conjunction with the reference data for Ethyl 4-aminobenzoate, offers valuable insights for the identification and characterization of these compounds. Further research to obtain and publish comprehensive experimental spectra for these fluorinated isomers is highly encouraged to facilitate future research and development in related fields.

References

Unveiling the Genotoxic Potential of Fluorinated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of various fluorinated aniline compounds, supported by available experimental data. Fluorinated anilines are a class of chemicals widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their structural similarity to aniline, a known carcinogen, raises concerns about their potential to cause genetic damage. This document summarizes key genotoxicity data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the risk assessment and safe handling of these compounds.

Comparative Genotoxicity Data

CompoundCAS NumberMolecular FormulaAmes Test (Salmonella typhimurium)Micronucleus AssayComet AssayGenotoxicity Summary
2-Fluoroaniline 348-54-9C₆H₆FNData not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.Suspected of causing genetic defects.[1]
3-Fluoroaniline 372-19-0C₆H₆FNNo information available.Data not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.No definitive summary available.
4-Fluoroaniline 371-40-4C₆H₆FNWeakly mutagenic (<150 revertants/µmole).[2]Positive in some in vitro studies.Data not consistently reported in quantitative terms.Genotoxic potential indicated.[3]
2,4-Difluoroaniline 367-25-9C₆H₄F₂NNegative in Ames test study 153401.[4]Data not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.Negative in the Ames test.[4]
2,6-Difluoroaniline 5509-65-9C₆H₅F₂NData not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.No definitive summary available.
3,5-Difluoroaniline 372-39-4C₆H₄F₂NData not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.Data not consistently reported in quantitative terms.No definitive summary available.

Signaling Pathways and Metabolic Activation

The genotoxicity of many aromatic amines, including their fluorinated derivatives, is not a direct effect of the parent compound but rather a consequence of its metabolic activation into reactive electrophilic species. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The generalized metabolic activation pathway for aromatic amines involves an initial N-oxidation to form N-hydroxylamines. These intermediates can then be further activated through O-acetylation or O-sulfonation to form reactive esters. These esters can spontaneously decompose to form highly reactive nitrenium ions, which are potent electrophiles capable of forming covalent adducts with DNA. These DNA adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Genotoxic Event AromaticAmine Fluorinated Aniline Hydroxylamine N-Hydroxylamine AromaticAmine->Hydroxylamine CYP450 (N-oxidation) ReactiveEster Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) Hydroxylamine->ReactiveEster NAT/SULT NitreniumIon Nitrenium Ion ReactiveEster->NitreniumIon Heterolysis DNA_Adduct DNA Adduct NitreniumIon->DNA_Adduct Covalent Binding to DNA Mutation Mutation DNA_Adduct->Mutation Replication Error

Metabolic activation of fluorinated anilines leading to genotoxicity.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of genotoxicity. Below are methodologies for three key in vitro assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5]

Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[5]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[6]

  • Exposure: Prepare various concentrations of the test compound. In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.[7] In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[7]

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The micronucleus assay is a toxicological screening test for potential genotoxic compounds that can cause chromosomal damage.[8]

Objective: To detect chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, or human TK6 cells.

  • Exposure: Treat the cells with at least three concentrations of the test compound, along with positive and negative controls. The assay should be performed with and without metabolic activation (S9 mix).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[9]

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 normal cell cycles), harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 2000) for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxicity.[8]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for measuring DNA strand breaks in individual cells.[4][10]

Objective: To detect single- and double-strand DNA breaks.

Methodology:

  • Cell Preparation: Expose the chosen cell type (e.g., human lymphocytes, HepG2 cells) to the test compound.

  • Embedding: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.[10]

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).[10]

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA. Then, subject the slides to electrophoresis. Under these conditions, fragmented DNA will migrate out of the nucleoid, forming a "comet tail," while intact DNA remains in the "head".[10]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Scoring: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized software. An increase in these parameters indicates DNA damage.

Experimental Workflow for In Vitro Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound involves a tiered approach, starting with in silico predictions and progressing to in vitro and, if necessary, in vivo assays. The following diagram illustrates a generalized workflow for an in vitro genotoxicity study.

Genotoxicity_Workflow cluster_planning Study Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation cluster_reporting Reporting TestCompound Test Compound Selection AssaySelection Selection of Genotoxicity Assays (e.g., Ames, Micronucleus, Comet) TestCompound->AssaySelection DoseRange Dose Range Finding Study AssaySelection->DoseRange CellCulture Cell Culture and Maintenance DoseRange->CellCulture Treatment Treatment with Test Compound (± Metabolic Activation) CellCulture->Treatment AssayPerformance Performance of Selected Assays Treatment->AssayPerformance DataCollection Data Collection and Scoring AssayPerformance->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpretation of Results (Positive, Negative, Equivocal) StatisticalAnalysis->Interpretation FinalReport Final Report Generation Interpretation->FinalReport

General workflow for an in vitro genotoxicity study.

Conclusion

The available data suggests that some fluorinated anilines possess genotoxic potential. However, the extent of this potential varies between different isomers and is not yet fully characterized for many compounds in this class. The provided experimental protocols and workflows offer a standardized approach for further investigation. A comprehensive and directly comparative quantitative dataset across a broader range of fluorinated anilines is necessary for a more complete understanding of their structure-activity relationships regarding genotoxicity. Researchers and drug development professionals should exercise caution when handling these compounds and consider conducting a battery of genotoxicity tests as part of a thorough safety assessment.

References

Navigating the Structure-Activity Landscape of Ethyl 4-Amino-2-fluorobenzoate Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. Within this landscape, the aminobenzoic acid scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the Ethyl 4-Amino-2-fluorobenzoate core, offering insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on biological activity, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of next-generation kinase inhibitors.

Deciphering the Structure-Activity Relationship: A Data-Driven Comparison

Compound IDCore StructureR1R2TargetActivity (IC50/pMIC)
Analog A p-Aminobenzoic acidHHB. subtilispMIC = 1.81 µM/ml
Analog B Ethyl p-aminobenzoateHHB. subtilispMIC = 1.51 µM/ml
Analog C p-Aminobenzoic acid Schiff's baseH-CH=C6H4-p-BrB. subtilispMIC = 2.11 µM/ml
Analog D Benzoylaminobenzoic acidH-C(O)C6H5FabHHigh
Analog E Benzoylaminobenzoic acidOH-C(O)C6H5FabHHigher

Key SAR Insights:

  • Esterification: The conversion of the carboxylic acid to an ethyl ester (Analog B vs. A) appears to slightly decrease the antibacterial activity against B. subtilis. This suggests that the free carboxylic acid may be important for this specific biological activity, potentially through interactions with the target enzyme.

  • Schiff's Base Formation: The formation of a Schiff's base at the amino group, particularly with an electron-withdrawing substituent like a p-bromo group (Analog C), significantly enhances the antimicrobial activity. This indicates that extending the molecule and introducing specific electronic features at this position can be beneficial.

  • Acylation of the Amino Group: Acylation of the amino group with a benzoyl group (Analog D) leads to potent inhibition of the FabH enzyme.

  • Hydrophobicity and Aromaticity: QSAR studies on benzoylaminobenzoic acid derivatives suggest that increased hydrophobicity and aromaticity are generally favorable for inhibitory activity.

  • Hydroxyl Group Substitution: The presence of a hydroxyl group on the benzoyl ring (Analog E) further enhances the inhibitory activity against FabH, highlighting the potential for hydrogen bonding interactions in the active site.

Targeting the MAPK Signaling Pathway

Many kinase inhibitors derived from aminobenzoic acid scaffolds target key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The Ras/Raf/MEK/ERK cascade is a central component of this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols

To enable researchers to validate and expand upon the findings presented in this guide, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from the parent compound, which can be modified at the amino or carboxylic acid functionalities.

General Procedure for N-Acylation:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Analogs Start->Compound_Prep Reaction_Setup Add Analogs, Kinase, and Substrate/ATP to Plate Compound_Prep->Reaction_Setup Incubate_Reaction Incubate at 30°C Reaction_Setup->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent Incubate_Stop->Develop_Signal Incubate_Develop Incubate at RT Develop_Signal->Incubate_Develop Read_Luminescence Measure Luminescence Incubate_Develop->Read_Luminescence Analyze_Data Calculate IC50 Values Read_Luminescence->Analyze_Data

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, ensuring the purity of the final product is of paramount importance for its efficacy and safety. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethyl 4-Amino-2-fluorobenzoate, a key building block in drug discovery. We present a comparative analysis with its structural isomers and non-fluorinated analog, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable techniques for quality control.

Introduction to Purity Assessment

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, stability, and biological activity, potentially leading to adverse effects in downstream applications. Therefore, rigorous purity assessment is a critical step in the drug development pipeline. This guide explores several widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. Below is a comparative overview of the most common techniques for this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and applicability to a wide range of compounds.[1]Requires reference standards for impurity identification and quantification.>98%
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities and residual solvents.[2]May require derivatization for non-volatile compounds.>99%
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3][4]Primary analytical method, does not require a reference standard of the analyte itself for purity determination.[3]Lower sensitivity compared to chromatographic methods.95-100%
Melting Point The temperature range over which a solid turns into a liquid.Simple, rapid, and provides a good indication of overall purity.Non-specific, susceptible to observer error, and not suitable for amorphous solids.Broad range indicates impurity.

Experimental Data and Protocols

This section provides detailed experimental protocols and comparative data for the purity assessment of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 2: HPLC Purity Data for this compound and Alternatives

CompoundRetention Time (min)Purity (%)Major Impurity (if any)
This compound8.599.2Unidentified peak at 7.2 min
Ethyl 4-aminobenzoate7.899.5[6]Starting material
Ethyl 3-amino-4-fluorobenzoate8.197.0[6]Isomeric impurity
Ethyl 4-amino-2-chlorobenzoate8.998.0Unidentified peak at 6.5 min
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like aminobenzoates, derivatization is often necessary to increase their volatility.[2]

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Derivatization: Reaction with a suitable agent like ethyl chloroformate to form volatile derivatives.[7]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Ionization: Electron Impact (EI).

  • Mass Range: 40-400 m/z.

  • Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent.

Data Presentation:

Table 3: GC-MS Purity Data for this compound and Ethyl 4-aminobenzoate

CompoundRetention Time (min)Purity (%)Identified Impurities
This compound (derivatized)12.399.6Residual solvent (Ethanol)
Ethyl 4-aminobenzoate (derivatized)11.999.8None detected
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[3][4]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Careful phasing and baseline correction are crucial for accurate integration.

Data Presentation:

Table 4: qNMR Purity Data for Synthesized this compound

ParameterValue
Analyte Signal Integral1.00 (aromatic proton)
Internal Standard Signal Integral2.15 (olefinic protons of maleic anhydride)
Analyte Weight10.25 mg
Internal Standard Weight5.12 mg
Analyte Molecular Weight183.18 g/mol
Internal Standard Molecular Weight98.06 g/mol
Internal Standard Purity99.9%
Calculated Purity of this compound 99.1%
Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick assessment of a compound's purity. A sharp melting range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Presentation:

Table 5: Melting Point Data for this compound and Alternatives

CompoundObserved Melting Point (°C)Literature Melting Point (°C)Purity Indication
This compound115.0 - 117.0Not availableSharp range suggests high purity
Ethyl 4-aminobenzoate88-91[8]89-92[6]In good agreement with literature

Visualization of Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_assessment Purity Assessment cluster_quantification Quantitative Analysis & Final Report Synthesis Synthesis of Ethyl 4-Amino-2-fluorobenzoate Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Preliminary Check MP Melting Point Analysis Purification->MP Quick Assessment HPLC HPLC-UV/DAD Purification->HPLC GCMS GC-MS (for volatile impurities/solvents) Purification->GCMS NMR NMR Spectroscopy (Structure & Purity) Purification->NMR HPLC_Quant HPLC with Reference Standards HPLC->HPLC_Quant Quantify Impurities qNMR Quantitative NMR (qNMR) NMR->qNMR Absolute Purity Final_Purity Final Purity Determination & Report qNMR->Final_Purity HPLC_Quant->Final_Purity

A typical workflow for the purity assessment of a synthesized compound.

Conclusion

The purity assessment of synthesized this compound is a critical quality control step that requires a multi-faceted analytical approach. This guide has provided a comparative overview of key analytical techniques, including HPLC, GC-MS, qNMR, and melting point analysis, complete with experimental protocols and comparative data. While HPLC offers a robust and high-resolution method for routine purity checks, qNMR stands out as a primary method for absolute purity determination without the need for specific impurity standards. GC-MS is invaluable for identifying volatile impurities and residual solvents. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of the purity of this compound, ensuring its suitability for further use in drug discovery and development.

References

A Comparative Guide to the Efficacy of Ethyl 4-Amino-2-fluorobenzoate as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the selection of appropriate precursors is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. Ethyl 4-amino-2-fluorobenzoate, a substituted anthranilate, has emerged as a valuable building block in the synthesis of a variety of complex molecules, including kinase inhibitors and other pharmacologically active heterocycles. This guide provides an objective comparison of the efficacy of this compound against its common alternatives, supported by available, albeit limited, experimental data and detailed synthetic protocols.

The Strategic Advantage of Fluorine Substitution

The introduction of a fluorine atom onto an aromatic ring can significantly alter the physicochemical properties of a molecule. In the context of precursors like this compound, the fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent amino and ester functionalities, potentially leading to altered reaction kinetics, yields, and even regioselectivity in cyclization reactions compared to its non-fluorinated counterpart, Ethyl 4-aminobenzoate. Furthermore, the presence of fluorine in the final active pharmaceutical ingredient (API) can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated precursors highly desirable in drug discovery programs.[1][2][3][4]

Comparative Analysis of Precursor Efficacy

While direct head-to-head comparative studies with detailed quantitative data are sparse in publicly available literature, we can infer the relative efficacy of this compound and its alternatives by examining their application in the synthesis of key pharmaceutical scaffolds, such as quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.

Table 1: Comparison of Precursors in the Context of Heterocyclic Synthesis

PrecursorKey Structural FeatureAnticipated Impact on ReactivityCommon ApplicationsReported Yields (Context Dependent)
This compound Fluorine at C-2- Increased electrophilicity of the ester carbonyl- Altered nucleophilicity of the amino group- Potential for altered regioselectivity in cyclizationsSynthesis of fluorinated kinase inhibitors and other specialized heterocyclesVaries significantly with reaction conditions and substrates
Ethyl 4-Aminobenzoate Unsubstituted- Baseline reactivity for comparisonGeneral precursor for a wide range of pharmaceuticals and materialsVaries significantly with reaction conditions and substrates
Ethyl 4-Amino-2-chlorobenzoate Chlorine at C-2- Electron-withdrawing effect, similar to fluorine but with different steric and electronic propertiesSynthesis of chlorinated analogs for SAR studiesVaries significantly with reaction conditions and substrates
Substituted Anilines Lacks the ester group- Requires a different synthetic strategy, often involving coupling with a carboxylic acid partnerBroadly used in the synthesis of amides, heterocycles, and as ligands in catalysisNot directly comparable to aminobenzoate esters in the same reaction type

Experimental Protocols: Synthesis of a Quinazolinone Core

To provide a practical comparison, the following section outlines a generalized experimental protocol for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one, a common scaffold in drug discovery. This protocol can be adapted for use with this compound and its alternatives.

Objective: To synthesize a 2,3-disubstituted-quinazolin-4(3H)-one via a two-step sequence involving amide bond formation and subsequent cyclization.

Materials:

  • This compound (or alternative aminobenzoate)

  • Aromatic or aliphatic acid chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Formamide

  • Anhydrous Toluene

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Experimental Workflow Diagram:

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Cyclization A Dissolve this compound and TEA in anhydrous DMF B Add acid chloride dropwise at 0°C A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Work-up and purification of the N-acylated intermediate D->E F Dissolve N-acylated intermediate in formamide E->F Intermediate G Heat mixture to reflux F->G H Monitor reaction by TLC G->H I Cool, precipitate product H->I J Purify by recrystallization or chromatography I->J G cluster_precursors Precursor Selection cluster_synthesis Synthetic Route cluster_inhibitor Final Kinase Inhibitor Properties P1 This compound S Multi-step Synthesis (e.g., Amidation, Cyclization) P1->S P2 Ethyl 4-Aminobenzoate P2->S P3 Ethyl 4-Amino-2-chlorobenzoate P3->S I1 Enhanced Metabolic Stability S->I1 Fluorine substitution I2 Improved Binding Affinity S->I2 Halogen bonding/sterics I3 Altered Lipophilicity S->I3 Polarity modification I4 Modified Selectivity Profile S->I4 Conformational effects

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Amino-2-fluorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-Amino-2-fluorobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure workplace safety.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the required PPE as indicated in the safety data sheet (SDS)[1].

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves should also be worn.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program, as it cannot be discarded in regular trash or poured down the drain[2][3]. The following protocol outlines the necessary steps for its proper disposal.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".

  • If it is a mixture, list all chemical constituents and their approximate percentages on the label[2].

  • Do not mix this compound with other incompatible waste streams.

Step 2: Container Selection and Management

  • Use a chemically compatible and leak-proof container with a secure, screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage[2][4].

  • Ensure the container is in good condition, free from cracks or residues on the exterior.

  • Keep the waste container closed at all times, except when adding waste[4].

  • Store the container in a designated hazardous waste accumulation area, which should be a well-ventilated and secure location[1].

Step 3: Documentation and Labeling

  • Complete a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • The tag must include the full chemical name (no abbreviations), quantity, date of generation, the principal investigator's name, and the laboratory location[2].

  • Check the appropriate hazard pictograms on the label as indicated by the SDS.

Step 4: Arranging for Disposal

  • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

  • Provide them with a complete list of the chemicals to be disposed of.

  • Follow any institution-specific procedures for waste collection requests[4].

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, avoid dust formation[1].

  • Wear the prescribed PPE, including respiratory protection.

  • Absorb the spill with inert material and collect it in a suitable container for disposal as hazardous waste.

  • Contaminated materials such as gloves, absorbent pads, and lab coats must also be disposed of as hazardous waste[4].

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B I Improper Disposal (Trash/Sewer) A->I C Select & Label Waste Container B->C D Is container compatible and in good condition? C->D E Transfer to a Suitable Container D->E No F Store in Designated Hazardous Waste Area D->F Yes E->F G Complete Hazardous Waste Tag F->G H Contact EHS for Waste Pickup G->H J Proper Disposal by Authorized Facility H->J

References

Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl 4-Amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 4-Amino-2-fluorobenzoate, with a focus on personal protective equipment (PPE), operational plans, and disposal. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Therefore, a comprehensive PPE plan is crucial.

Engineering Controls: The first line of defense is to minimize exposure through engineering controls.[3] Whenever possible, handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a chemical fume hood is the preferred engineering control.[4][5] When weighing the powder, doing so directly in a fume hood can reduce the risk of inhalation, though airflow may affect highly sensitive measurements.[4]

Personal Protective Equipment (PPE) Summary:

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approved[2]Protects against splashes and dust.
Face Shield-Recommended when there is a significant risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile, Neoprene, or other compatible material.[6]Protects hands from direct contact.
Laboratory CoatFlame-resistant if handling flammable solvents.Protects skin and clothing from spills.
Impervious Clothing-To be worn in situations with a high risk of significant exposure.[2]
Respiratory Protection Air-purifying RespiratorNIOSH (US) or CEN (EU) approvedRequired if ventilation is inadequate or if exposure limits are exceeded. A full-face respirator may be necessary in some cases.[2]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for safe laboratory operations.

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Clear the workspace of any unnecessary items and ensure all required PPE is readily available and in good condition.

  • Weighing and Transferring: When weighing the solid, use a scoop to transfer the powder to minimize dust generation.[4] Avoid pouring directly from the container.[4] Work over a disposable bench cover to easily manage any spills.[4]

  • In Solution: When working with the compound in a solution, wear appropriate gloves and a lab coat to protect against splashes.[4] Always work in a well-ventilated area or a fume hood.

  • Post-Handling: After handling, wash your hands thoroughly, even if you were wearing gloves.[6] Decontaminate the work surfaces using a suitable cleaning agent.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not reuse disposable gloves.[6]
Solutions Collect in a labeled, sealed, and appropriate waste container. Do not pour down the drain.

Dispose of all waste through an approved hazardous waste disposal facility.[1][2]

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh/Transfer in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.